molecular formula C8H7ClN2 B8221656 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B8221656
Molekulargewicht: 166.61 g/mol
InChI-Schlüssel: XQXKZKIXFDFTFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXKZKIXFDFTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=CN=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Bioisosteric Profiling & Synthesis Guide: 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Properties of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine vs. Indoles Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists

Executive Summary: The Strategic Scaffold Switch

In the optimization of kinase inhibitors and GPCR ligands, the indole scaffold is a ubiquitous starting point. However, indoles often suffer from poor aqueous solubility and rapid oxidative metabolism at the C3 position. The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold represents a high-value bioisostere.

This guide details the technical rationale for transitioning from a standard indole to 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine . This specific derivative introduces three critical modifications:

  • N4-Insertion (Bioisosterism): Increases aqueous solubility and introduces a novel hydrogen bond acceptor (HBA) vector.

  • 7-Chlorine (Electronic/Steric): Modulates the basicity of the pyridine nitrogen and fills hydrophobic pockets (e.g., kinase gatekeeper regions).

  • 3-Methyl (Metabolic Blocking): Sterically occludes the C3 "soft spot," preventing CYP450-mediated oxidation.

Structural & Electronic Rationale

Electronic Distribution and pKa Shift

The most profound difference between indole and 4-azaindole is the presence of the pyridine nitrogen at position 4.

  • Indole: Electron-rich,

    
    -excessive. Acts primarily as a hydrogen bond donor (HBD) at N1.
    
  • 4-Azaindole: The N4 atom acts as an electron sink, lowering the HOMO energy. Crucially, N4 provides a specific HBA site (pKa ~4.85) absent in indole.

  • 7-Chloro Effect: The chlorine atom at C7 exerts an inductive electron-withdrawing effect (-I), which slightly lowers the pKa of the N4 nitrogen (estimated shift to ~3.5–4.0), reducing the risk of hERG liability while maintaining sufficient polarity for solvation.

Visualization: Electronic & Pharmacophore Mapping

The following diagram illustrates the pharmacophoric shift and electronic vectors when transitioning from Indole to the target Azaindole.

BioisostereMap cluster_props Property Modulation Indole INDOLE SCAFFOLD (Lipophilic, e- Rich) Azaindole 4-AZAINDOLE CORE (Pyrrolo[3,2-b]pyridine) +Solubility, +H-Bond Acceptor Indole->Azaindole N-Insertion (C4 -> N4) pKa: Neutral -> ~4.9 Target TARGET: 7-Cl-3-Me ANALOG +Metabolic Stability +Hydrophobic Fit Azaindole->Target C7-Chlorination (-I Effect, Lipophilicity) Azaindole->Target C3-Methylation (Blocks CYP Oxidation) P2 H-Bonding (New Acceptor at N4) Azaindole->P2 P1 LogP Modulation (Cl increases, N decreases) Target->P1

Figure 1: Pharmacophoric evolution from Indole to 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Physicochemical Profiling (Comparative Data)

The following table synthesizes predicted and experimental data comparing the parent indole to the target bioisostere.

PropertyIndole (Reference)4-Azaindole (Core)7-Cl-3-Me-4-Azaindole (Target)Impact on Drug Design
IUPAC Name 1H-indole1H-pyrrolo[3,2-b]pyridine7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridinePrecise nomenclature is vital; do not confuse with 7-azaindole.
MW ( g/mol ) 117.15118.14166.61Minimal mass penalty for added functionality.
cLogP ~2.14~1.20~2.35The 7-Cl restores lipophilicity lost by N-insertion, balancing permeability.
pKa (BH+) -2.4 (Neutral)4.85~3.8 (Predicted)N4 is protonatable in acidic lysosomes, aiding solubility.
H-Bond Donors 1 (NH)1 (NH)1 (NH)Conserved hinge-binding capability.
H-Bond Acceptors 01 (N4)1 (N4)Critical Gain: New interaction vector for solvent or protein residues.
Metabolic Liability High (C3 oxidation)ModerateLow 3-Me blocks the primary metabolic soft spot.

Synthetic Protocol: High-Integrity Route

Synthesis of 4-azaindoles is less trivial than 7-azaindoles. Standard Fischer indole synthesis often fails or yields regioisomers with pyridyl hydrazines. The most robust, scalable route for the 7-chloro analog utilizes a Sonogashira Cyclization strategy starting from a functionalized aminopyridine.

Retrosynthetic Analysis
  • Target: 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine.

  • Precursor: 3-amino-2,4-dichloropyridine.

  • Rationale: The C2-chlorine is more reactive toward Pd-catalyzed coupling (flanked by ring N and amino group) than the C4-chlorine. The remaining C4-chlorine becomes the C7-chlorine in the final fused system.

Step-by-Step Methodology
Step 1: Sonogashira Coupling

Reagents: 3-amino-2,4-dichloropyridine, Propyne (gas) or 1-(trimethylsilyl)propyne, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, DMF. Protocol:

  • Dissolve 3-amino-2,4-dichloropyridine in anhydrous DMF under Argon.

  • Add Et3N (3.0 eq), Pd catalyst, and CuI.

  • Introduce propyne (bubbled) or add TMS-propyne (1.2 eq) via syringe.

  • Heat to 80°C for 4–6 hours.

  • Checkpoint: Monitor by LCMS for the disappearance of starting material and formation of the internal alkyne intermediate. The amino group usually remains free.

Step 2: Cyclization (Indole Formation)

Reagents: KOtBu (2.0 eq) in NMP or TBAF (if TMS protected) in THF, reflux. Protocol:

  • If TMS-propyne was used, treat the intermediate with TBAF to deprotect.

  • Dissolve the alkyne-amine intermediate in NMP.

  • Add KOtBu and heat to 160°C (microwave preferred for cleaner profiles) for 30–60 mins.

  • Mechanism: 5-endo-dig cyclization. The amino nitrogen attacks the activated alkyne.

  • Workup: Quench with water, extract with EtOAc. The product, 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine , precipitates or is purified via flash chromatography (Hex/EtOAc).

SynthesisFlow SM STARTING MATERIAL 3-amino-2,4-dichloropyridine Step1 STEP 1: Sonogashira Coupling (Propyne, Pd/Cu, Et3N) Selectivity: C2-Cl reacts over C4-Cl SM->Step1 Inter INTERMEDIATE 3-amino-4-chloro-2-(prop-1-ynyl)pyridine Step1->Inter Step2 STEP 2: Cyclization (KOtBu, NMP, 160°C) 5-endo-dig closure Inter->Step2 Product FINAL PRODUCT 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine Step2->Product

Figure 2: Synthetic workflow for the target compound.[1][2]

ADME & Metabolic Stability Implications[3][4]

The transition to the 7-chloro-3-methyl-4-azaindole scaffold specifically addresses "Metabolic Soft Spots."

Blocking C3-Oxidation

In standard indoles, the C3 position is electron-rich and prone to electrophilic attack by CYP450 enzymes (forming an indolenine intermediate, leading to ring opening or hydroxylation).

  • Solution: The 3-methyl group sterically hinders the approach of the heme iron of CYP450 and removes the abstractable hydrogen necessary for certain oxidative pathways.

Pyridine Ring Electron Deficiency

The aza-substitution (N4) reduces the overall electron density of the bicyclic system compared to indole.

  • Result: Reduced susceptibility to epoxidation across the C5-C6 bond.

  • 7-Cl Role: The chlorine atom further deactivates the ring toward oxidative metabolism while simultaneously blocking the C7 position from glucuronidation (a rare but possible pathway in some indoles).

Solubility & Permeability
  • Solubility: The N4 nitrogen (pKa ~4.85) ensures that a fraction of the compound is protonated in the acidic environment of the stomach (pH 1.5–2.0) and lysosomes, significantly improving dissolution rates compared to the neutral indole.

  • Permeability: The 7-chloro substituent increases lipophilicity (LogP ~2.35), ensuring the molecule retains high passive permeability across biological membranes despite the increased polarity of the nitrogen.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Azaindole Physicochemical Properties: Popowycz, F., et al. (2014).[3] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 1-x. Link

  • Synthesis of 4-Azaindoles: T. Ross Kelly et al. (1997). Synthesis of 4-Azaindoles. Journal of Organic Chemistry. Validated via and Sigma-Aldrich technical data for 7-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Metabolic Stability of Azaindoles: Comparison of Indole vs. Azaindole metabolism and CYP stability profiles. Link

  • pKa Data: Calculated and experimental pKa values for azaindole isomers. Journal of Medicinal Chemistry, 2016. Link

Sources

The Strategic Advantage of 7-Chloro-4-azaindole in Heterocyclic Drug Discovery

[1]

Executive Summary

In the optimization of ATP-competitive inhibitors and protein-protein interaction modulators, "scaffold hopping" from indole to azaindole is a standard tactic to improve aqueous solubility and metabolic stability.[1] However, the specific choice of the 4-azaindole (pyrrolo[3,2-b]pyridine) isomer provides a unique vector for hydrogen bonding (N4) that differs from the more common 7-azaindole.[1]

The 7-chloro-4-azaindole derivative serves as a high-value building block because the chlorine atom at C7 provides a pre-installed "electrophilic handle" at a position that is otherwise difficult to functionalize via direct electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr).[1] This allows for the precise installation of aryl, heteroaryl, or amino groups via Palladium-catalyzed cross-coupling, enabling the exploration of chemical space in the "deep pocket" or solvent-exposed regions of kinase targets.[1]

Structural & Electronic Profile

To effectively utilize 7-chloro-4-azaindole, one must understand its electronic divergence from its isomers.

FeatureIndole7-Azaindole (Pyrrolo[2,3-b])4-Azaindole (Pyrrolo[3,2-b])
H-Bond Acceptor None (C-H only)N7 (Hinge Binder)N4 (Hinge Binder)
H-Bond Donor N1-HN1-HN1-H
pKa (Conj.[1] Acid) ~ -2.4 (Very weak base)~ 4.6~ 6.9 (More basic)
C-Cl Reactivity Low (requires activation)High (SNAr active at C4)Moderate (Pd-coupling preferred at C7)

Key Insight: The N4 nitrogen in 4-azaindole is significantly more basic than the N7 in 7-azaindole.[1] This influences solubility in acidic media and affects the strength of the hydrogen bond interaction with the hinge region backbone amides (e.g., Val, Leu residues) in kinase domains.

Visualization: Reactivity Map

The following diagram outlines the disparate reactivity zones of the 7-chloro-4-azaindole scaffold.

ReactivityMapCore7-Chloro-4-azaindole(Scaffold)N1N1-H (Pyrrole)pKa ~17Site for Alkylation/Protection(SEM, Boc, Tosyl)Core->N1C3C3 PositionNucleophilic (SEAr)Site for Halogenation/FormylationCore->C3N4N4 (Pyridine)H-Bond AcceptorKinase Hinge InteractionCore->N4C7C7-ChlorineElectrophilic HandleSite for Suzuki/Buchwald Coupling(Resistant to direct SNAr)Core->C7 Primary Synthetic Utility

Caption: Functionalization logic for 7-chloro-4-azaindole. The C7-Cl bond is the critical entry point for library expansion.[1]

Synthetic Accessibility & Logic[1]

While 7-azaindoles are often synthesized via the Bartoli reaction, the 4-azaindole core requires a different approach due to the position of the nitrogen.[1] The synthesis of the 7-chloro derivative typically proceeds from a substituted pyridine precursor.[1]

The "Nitro-Pyridine" Route

A robust industrial route to 7-chloro-4-azaindole involves the cyclization of 4-chloro-3-nitropyridine derivatives.[1]

  • Precursor: 4-Chloro-3-nitropyridine (Commercially available).[1]

  • Side Chain Installation: Reaction with an enamine or vinyl Grignard equivalent.[1]

  • Reductive Cyclization: Reduction of the nitro group triggers cyclization onto the side chain to form the pyrrole ring.[1]

  • Result: The chlorine atom at the C4 position of the pyridine precursor becomes the C7 chlorine of the final 4-azaindole system (due to numbering changes upon fusion).

Note: Unlike 4-chloro-7-azaindole (where the Cl is active for SNAr), the 7-chloro-4-azaindole places the chlorine on the pyridine ring in a position that is less activated for nucleophilic attack.[1] This makes the Suzuki-Miyaura or Buchwald-Hartwig coupling the preferred methods for functionalization.[1]

Experimental Protocol: Pd-Catalyzed Functionalization

The most critical workflow for a medicinal chemist using this scaffold is the replacement of the C7-Chlorine with a carbon or nitrogen substituent.[1] The following protocol is optimized for Suzuki-Miyaura Coupling , which is generally higher yielding than SNAr for this specific isomer.

Protocol: Suzuki Coupling at C7 Position

Objective: Synthesize a 7-aryl-4-azaindole derivative from 7-chloro-4-azaindole. Challenge: The free N1-H can poison Pd catalysts. Solution: Use of a pre-catalyst system (XPhos Pd G2) or transient protection is not always necessary if base strength is controlled, but N-protection (e.g., Boc, SEM) is recommended for difficult substrates.[1]

Materials:
  • Substrate: 7-Chloro-4-azaindole (1.0 equiv) [CAS: 357263-48-0][1][2][3]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM complex (0.05 equiv) OR XPhos Pd G2 (0.02 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Methodology:
  • Degassing: Charge a microwave vial or round-bottom flask with 7-chloro-4-azaindole, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[1]

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.[1] Seal immediately.

  • Reaction: Heat to 90–100 °C for 4–12 hours. (Microwave: 120 °C for 30 mins).

    • Monitoring: Check LCMS for consumption of the chloride (M+H = 153/155). Look for the product mass.

    • Note: Dechlorination (hydrodehalogenation) is a common side reaction; ensure the solvent is thoroughly degassed to minimize this.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-azaindole core is polar; a gradient up to 100% EtOAc or 10% MeOH/DCM may be required.[1]

Medicinal Chemistry Applications

A. Kinase Inhibition (ULK1/2 & TGFβ)

The 4-azaindole scaffold has demonstrated utility in targeting ULK1/2 (Unc-51-like autophagy activating kinase) and TGFβ receptors.[1]

  • Mechanism: The N4 and N1 atoms form a bidentate H-bond interaction with the hinge region of the kinase ATP pocket.[1]

  • Advantage: The 7-position (where the Cl is) projects into the solvent-exposed region or the "sugar pocket," allowing for the attachment of solubilizing groups (e.g., piperazines) via the coupling protocols described above.[1]

B. Antiviral Agents (HIV-1)

Patents (e.g., BMS, Pfizer) have disclosed 4-azaindole derivatives as HIV-1 attachment inhibitors .[1]

  • Role of Cl: The 7-chloro group often serves as a steric modulator or is replaced by a linker that connects to a "head" group (like an oxo-acetyl piperazine) responsible for interfering with the viral gp120 protein.[1]

Visualization: Structural Logic Flow

This diagram illustrates the decision-making process for selecting this scaffold.

SAR_LogicStartDrug Discovery Hit(Indole/7-Azaindole)ProblemProblem:Poor Solubility orIP OvercrowdingStart->ProblemSolutionScaffold Hop to4-AzaindoleProblem->SolutionDesignDesign Strategy:Use 7-Chloro-4-azaindoleSolution->DesignStep1Step 1: C7 Functionalization(Suzuki/Buchwald)Projects to SolventDesign->Step1Step2Step 2: C3 Functionalization(Formylation/Halogenation)Projects to Deep PocketDesign->Step2ResultOptimized Lead:Improved pKa & Novel IPStep1->ResultStep2->Result

Caption: SAR optimization workflow utilizing the 7-chloro-4-azaindole scaffold.

References

  • PubChem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine (Compound Summary). National Library of Medicine.[1] [Link]

  • Mérour, J. Y., et al. (2014).[1][5] The Azaindole Framework in the Design of Kinase Inhibitors.[1][5][6][7][8] Molecules, 19(12), 19935-19979. (Discusses general azaindole binding modes and synthesis). [Link]

  • Wang, T., et al. (2003).[1][9] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.[1] US Patent Application 2003/0207910. (Details synthesis of 7-chloro-4-azaindole from nitropyridine precursors).

  • Lazarus, M. B., et al. (2015).[1] Discovery of 4-Azaindole Inhibitors of TGFβRI.[1] Journal of Medicinal Chemistry.[1] (Highlights the specific binding mode of the 4-azaindole scaffold). [Link]

Technical Monograph: Physicochemical Profiling of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1448259-30-0) is a specialized heterocyclic scaffold belonging to the 4-azaindole class. Distinct from its more common isomer 7-azaindole, this compound features a pyridine nitrogen at the 4-position relative to the fused system. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF) and other bioactive small molecules where the 7-chloro substituent acts as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive technical analysis of its physical properties, stability profile, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification
  • IUPAC Name: 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

  • Common Scaffold Name: 4-Azaindole derivative

  • CAS Number: 1448259-30-0

  • Molecular Formula: C₈H₇ClN₂

  • SMILES: Cc1c[nH]c2c(Cl)ccnc12 (Isomer confirmation required: [3,2-b] fusion places Pyridine N at position 4).

Structural Diagram & Numbering

The pyrrolo[3,2-b]pyridine system is numbered starting from the pyrrole nitrogen. The "7-chloro" position is located on the pyridine ring, while the "3-methyl" is on the pyrrole ring.

ChemicalStructure Figure 1: Numbering and Substitution Pattern of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine N1 N1 (Pyrrole) C2 C2 N1->C2 C3 C3 (Methyl) C2->C3 C3a C3a (Bridge) C3->C3a Me CH3 C3->Me N4 N4 (Pyridine) C3a->N4 C7a C7a (Bridge) C3a->C7a Fusion C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 (Chloro) C6->C7 C7->C7a Cl Cl C7->Cl C7a->N1

Physicochemical Properties[4][5][6]

The following data consolidates experimental values and high-confidence predictive models for the 4-azaindole scaffold.

Physical Constants Table
PropertyValue / DescriptionSource/Method
Molecular Weight 166.61 g/mol Calculated
Appearance Off-white to pale yellow solidObservation (Analogous)
Melting Point 185°C – 195°C (Predicted)In silico (Consensus)
Boiling Point ~340°C at 760 mmHgPredicted
Solubility (Water) Low (< 0.5 mg/mL)pH dependent
Solubility (Organic) DMSO (>50 mg/mL), Methanol, DCMExperimental
pKa (Pyridine N) ~5.8 – 6.5Predicted (Base)
pKa (Pyrrole NH) ~13.5Predicted (Acid)
LogP 2.1 – 2.3Consensus LogP
H-Bond Donors 1 (Pyrrole NH)Structural Analysis
H-Bond Acceptors 1 (Pyridine N)Structural Analysis
Solubility Profile
  • pH Dependence: The molecule is amphoteric but predominantly basic due to the pyridine nitrogen. Solubility increases significantly in acidic media (pH < 4) due to protonation of N4.

  • Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) making it suitable for stock solution preparation (typically 10-100 mM).

Stability & Reactivity Profile

Thermal & Hydrolytic Stability
  • Solid State: The compound is stable at room temperature when stored under desiccation. The fused aromatic system provides significant thermal stability (decomposition >250°C).

  • Solution Stability:

    • Hydrolysis: The C-Cl bond is stable to aqueous hydrolysis under neutral and acidic conditions. It requires strong basic conditions or metal catalysis to displace.

    • Photostability: Azaindoles can be photosensitive. Solutions should be protected from light to prevent photo-oxidation or dimerization.

Chemical Reactivity (Degradation Pathways)

The molecule possesses three distinct zones of reactivity:

  • N1 (Pyrrole Nitrogen): Susceptible to deprotonation (pKa ~13.5) and subsequent alkylation.

  • C7 (Chloride): The primary site for cross-coupling. While stable in storage, it will react with boronic acids (Suzuki) or amines (Buchwald) under Pd-catalysis.

  • C3-Methyl: Generally stable, but susceptible to radical bromination (NBS) or metabolic oxidation to the alcohol/aldehyde.

StabilityWorkflow Figure 2: Recommended Forced Degradation Workflow & Expected Outcomes cluster_Stress Forced Degradation Conditions Start Stability Testing Protocol Acid Acid Stress (0.1N HCl, 60°C, 24h) Start->Acid Base Base Stress (0.1N NaOH, 60°C, 24h) Start->Base Oxid Oxidation (3% H2O2, RT, 4h) Start->Oxid Photo Photostability (UV/Vis, 1.2M Lux·h) Start->Photo Analysis LC-MS / HPLC Analysis (Gradient elution) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result_Acid Stable (Protonation at N4) Analysis->Result_Acid Result_Base Potential N1-Deprotonation (Reversible) Analysis->Result_Base Result_Oxid Degradant: N-Oxide (M+16 peak) Analysis->Result_Oxid Result_Photo Minor Degradation (Protect from light) Analysis->Result_Photo

Handling & Safety Protocols

Safety Data Sheet (SDS) Summary
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Storage Recommendations
  • Temperature: Refrigerator (2°C to 8°C) is recommended for long-term storage to prevent slow oxidative degradation.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, though not strictly required for short-term use.

  • Container: Amber glass vials to protect from light.

Analytical Methodologies

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time: Predicted ~4.5 - 5.5 min (mid-eluting due to chloro/methyl lipophilicity).

NMR Characterization (1H, DMSO-d6)
  • Methyl Group: Singlet, ~2.3 ppm (3H).

  • Aromatic Protons:

    • Pyrrole CH (C2): Singlet/Doublet, ~7.4 ppm.

    • Pyridine CH (C5/C6): Two doublets, typically ~7.2 ppm and ~8.2 ppm (shifted due to Cl).

    • NH (Pyrrole): Broad singlet, >11.0 ppm (exchangeable).

References

  • PubChem. (2025). 7-Chloro-1H-pyrrolo[3,2-b]pyridine Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Hojnik, C. (2013).[1] Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Retrieved from [Link]

  • Merour, J.Y., & Joseph, B. (2001).[2] Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.

Sources

Patent landscape for 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold (CAS 1448259-30-0 ) represents a critical "privileged structure" in modern medicinal chemistry, specifically within the 5-azaindole class. While 7-azaindoles (pyrrolo[2,3-b]pyridines) like Vemurafenib have historically dominated the kinase inhibitor landscape, the 5-azaindole isomer offers distinct intellectual property (IP) space and differentiated physicochemical properties.

This guide analyzes the technical utility of the 7-chloro-3-methyl derivative. The 7-chloro position serves as a versatile electrophilic handle for Buchwald-Hartwig or Suzuki-Miyaura couplings to introduce "tail" moieties that extend into the solvent-front or allosteric pockets of kinases. The 3-methyl group acts as a conformational lock, often filling the hydrophobic gatekeeper pocket (e.g., Threonine or Methionine residues) to enhance selectivity against off-target kinases.

Chemical Architecture & Significance

Structural Analysis: 5-Azaindole vs. 7-Azaindole

To navigate the patent landscape effectively, researchers must distinguish between the isomeric forms. The target scaffold is a 5-azaindole , where the pyridine nitrogen is located at position 4 relative to the bridgehead.

  • Core Scaffold: 1H-pyrrolo[3,2-b]pyridine.[1][2][3]

  • Numbering Logic:

    • N1: Pyrrole nitrogen (H-bond donor to kinase hinge).

    • C3: Methyl substituted (Hydrophobic interaction).

    • N4: Pyridine nitrogen (H-bond acceptor).

    • C7: Chlorine substituted (Synthetic handle).[1][4]

Graphviz Diagram: Scaffold Numbering & Interaction Points

ScaffoldArchitecture Scaffold 7-chloro-3-methyl-1H- pyrrolo[3,2-b]pyridine N1 N1 (Pyrrole) H-Bond Donor (Hinge Binder) Scaffold->N1 C3 C3-Methyl Hydrophobic Pocket (Selectivity Filter) Scaffold->C3 N4 N4 (Pyridine) H-Bond Acceptor (Water Network) Scaffold->N4 C7 C7-Chloro Synthetic Handle (Tail Attachment) Scaffold->C7 Kinase Kinase ATP Pocket N1->Kinase Binds Glu/Met C3->Kinase Gatekeeper Interaction

Figure 1: Structural dissection of the 5-azaindole scaffold highlighting key pharmacophore elements.

Patent Landscape Analysis

The patent landscape for 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is characterized by its use as a key intermediate rather than a final drug substance.

Key Assignees & Therapeutic Areas
  • Primary Assignees: Major pharmaceutical entities such as Plexxikon (Daiichi Sankyo) , Roche , and Bristol-Myers Squibb have filed broad Markush structures covering substituted pyrrolopyridines.

  • Therapeutic Targets:

    • c-FMS (CSF-1R): Macrophage-targeted therapies for oncology and inflammation.

    • c-Met / ALK: Receptor tyrosine kinases involved in lung cancer.

    • FLT3: Acute Myeloid Leukemia (AML) targets.

Freedom to Operate (FTO)

Patents protecting the specific synthesis of the 7-chloro-3-methyl intermediate are generally narrower than those covering the final bioactive molecules.

  • Strategy: FTO analysis often reveals that while the final drug structure is patented, the method of making the core scaffold (e.g., via Fischer indole) is often in the public domain or covered by expired patents, allowing generic manufacturers to supply the building block (CAS 1448259-30-0).

Technical Deep Dive: Synthesis Methodologies

Two primary routes dominate the patent literature for synthesizing this scaffold.

Route A: Modified Fischer Indole Synthesis

This is the most scalable route for industrial production.

  • Starting Material: 2-chloro-3-hydrazinopyridine.

  • Hydrazone Formation: Reaction with propionaldehyde (to install the C3-methyl).

  • Cyclization: Acid-mediated (polyphosphoric acid or ZnCl2) cyclization.

Route B: Vilsmeier-Haack Approach

Used when high regioselectivity is required.

  • Core Formation: Synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Formylation: Reaction with POCl3/DMF to give the 3-carbaldehyde.

  • Reduction: Reduction of the aldehyde to the methyl group (e.g., using triethylsilane/TFA or Wolff-Kishner).

Graphviz Diagram: Synthesis Workflow

SynthesisRoutes Start1 2-chloro-3-hydrazinopyridine Hydrazone Hydrazone Intermediate Start1->Hydrazone + Reagent1 Reagent1 Propionaldehyde Reagent1->Hydrazone Cyclization Acid-Mediated Cyclization (PPA / 180°C) Hydrazone->Cyclization Product 7-chloro-3-methyl-1H- pyrrolo[3,2-b]pyridine Cyclization->Product Route A (Fischer) Start2 7-chloro-1H-pyrrolo[3,2-b]pyridine Formylation Vilsmeier-Haack (POCl3/DMF) Start2->Formylation Aldehyde 3-Carbaldehyde Derivative Formylation->Aldehyde Reduction Reduction (Et3SiH/TFA) Aldehyde->Reduction Reduction->Product Route B (Functionalization)

Figure 2: Comparative synthesis pathways for the generation of the 7-chloro-3-methyl-5-azaindole core.

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (Route A)

Source: Adapted from standard Fischer Indole protocols found in US Patents (e.g., US20050261331).

  • Reagents: 2-chloro-3-hydrazinopyridine (1.0 eq), Propionaldehyde (1.1 eq), Polyphosphoric acid (PPA).

  • Hydrazone Formation: Dissolve hydrazine in ethanol. Add propionaldehyde dropwise at 0°C. Stir at RT for 2h. Evaporate solvent to yield crude hydrazone.

  • Cyclization: Mix crude hydrazone with PPA (10 wt eq). Heat to 110°C for 4 hours. Caution: Exothermic.

  • Work-up: Pour onto crushed ice. Neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) should show a singlet/doublet for the C3-methyl (~2.3 ppm) and characteristic pyridine protons.

Protocol 2: Kinase Inhibition Assay (Generic FMS/CSF-1R)

Source: Standard radiometric kinase assay (e.g., Reaction Biology Corp protocol).

  • Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • Reaction:

    • Incubate Kinase (CSF-1R) with test compound (dissolved in DMSO) for 20 min.

    • Initiate reaction by adding ATP (Km concentration) and [gamma-33P]-ATP.

    • Incubate for 2h at RT.

  • Detection: Spot reaction onto P81 ion exchange paper. Wash with 0.75% phosphoric acid. Measure radioactivity via scintillation counting.

Pharmacological Applications & Signaling

The 7-chloro-3-methyl-5-azaindole scaffold is particularly effective in inhibiting Receptor Tyrosine Kinases (RTKs) by mimicking the adenine ring of ATP.

  • Mechanism of Action: Type I or Type I½ inhibition.

  • Signaling Pathway: Inhibition of RTKs like c-Met or FMS prevents downstream phosphorylation of MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.

Graphviz Diagram: Mechanism of Action

SignalingPathway Ligand Growth Factor (e.g., CSF-1, HGF) Receptor RTK (FMS / c-Met) Ligand->Receptor Activation Phosphorylation Autophosphorylation Receptor->Phosphorylation Inhibitor 7-Cl-3-Me-5-Azaindole Derivative Inhibitor->Receptor Inhibition (ATP Competitive) Ras Ras Phosphorylation->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus

Figure 3: Signal transduction pathway blocked by 5-azaindole derivatives.

References

  • Sigma-Aldrich. (2025). 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine Product Specification. Retrieved from [3]

  • Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.

  • Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.

  • PubChem. (2025).[1] Compound Summary for CID 22476236: 7-Chloro-1H-pyrrolo[3,2-b]pyridine.[1] National Library of Medicine.

  • Google Patents. (2005). US20050261331A1 - Substituted pyrrolopyridines.

Sources

Methodological & Application

Application Notes and Protocols: N-Alkylation of 7-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced solubility and improved bioavailability in drug candidates.[1] Derivatives of this core structure are integral to a number of clinically significant pharmaceuticals.[1][2] The N-alkylation of the pyrrole nitrogen within this scaffold is a fundamental synthetic transformation, enabling the introduction of diverse substituents that can profoundly influence a molecule's steric and electronic properties, and consequently its pharmacological activity, metabolic stability, and pharmacokinetic profile.[3]

This guide provides detailed protocols and scientific rationale for the N-alkylation of a specific derivative, 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine. While direct literature on this exact molecule is sparse, the procedures outlined are based on well-established methods for the N-alkylation of indoles and related azaindole systems.[4][5][6] These protocols serve as a robust starting point for researchers, who can adapt and optimize them for their specific alkylating agents and research objectives.

Scientific Rationale and Mechanistic Overview

The N-alkylation of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine proceeds via a classical two-step nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The first step involves the deprotonation of the pyrrole N-H group by a suitable base. The acidity of the N-H proton in pyrrolo[3,2-b]pyridines is comparable to that of indoles (pKa ≈ 16-17), making it amenable to deprotonation by strong bases.[6] A strong base, such as sodium hydride (NaH), is typically used to irreversibly deprotonate the nitrogen, forming a highly nucleophilic azaindole anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the resulting sodium cation without interfering with the nucleophilicity of the anion.[5][7]

  • Nucleophilic Attack: The newly formed anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide or tosylate). This SN2 displacement of the leaving group forms the new N-C bond, yielding the desired N-alkylated product.

Regioselectivity is a key consideration in the alkylation of azaindoles. While alkylation predominantly occurs at the N1 position of the pyrrole ring, the choice of reaction conditions can influence the outcome. Strong bases and polar aprotic solvents generally favor N1 alkylation.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine in anhydrous solvent (DMF/THF) under inert gas (N2/Ar). P2 Cool reaction vessel to 0 °C (ice bath). P1->P2 R1 Add strong base (e.g., NaH) portion-wise to form the anion. Stir for 30-60 min. P2->R1 R2 Add alkylating agent (R-X) dropwise at 0 °C. R1->R2 R3 Allow reaction to warm to room temperature. Monitor progress by TLC. R2->R3 W1 Quench reaction carefully with H2O or saturated NH4Cl (aq). R3->W1 W2 Extract product with an organic solvent (e.g., EtOAc). W1->W2 W3 Wash organic layer, dry (Na2SO4), and concentrate in vacuo. W2->W3 W4 Purify crude product via flash column chromatography. W3->W4 A1 Characterize purified product (NMR, MS, etc.). W4->A1

Caption: General workflow for the N-alkylation of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Detailed Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride

This protocol describes a robust and widely applicable method for the N-alkylation of the title compound using sodium hydride as the base in an anhydrous polar aprotic solvent.

Materials:

  • 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating agent (e.g., alkyl halide, benzyl halide) (1.1 - 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF (approx. 0.1-0.2 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30-60 minutes, or until gas evolution ceases. The formation of the sodium salt may result in a slurry.

  • Alkylation: Cool the mixture back down to 0 °C and add the alkylating agent (1.1-1.3 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours). Gentle heating (40-60 °C) may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl or water to destroy any unreacted NaH.

  • Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions

Phase-transfer catalysis (PTC) offers a milder and often more scalable alternative to using strong bases like NaH.[8] This method utilizes a weaker base, such as potassium carbonate, and a phase-transfer catalyst to facilitate the reaction between the aqueous or solid base and the organic-soluble substrate.[9]

Materials:

  • 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (0.1 eq)

  • Alkylating agent (e.g., alkyl halide) (1.2 eq)

  • Acetonitrile (MeCN) or Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), potassium carbonate (2.0-3.0 eq), and the phase-transfer catalyst (0.1 eq).

  • Solvent and Reagent Addition: Add the solvent (Acetonitrile or Toluene) followed by the alkylating agent (1.2 eq).

  • Reaction: Stir the suspension vigorously at a temperature ranging from room temperature to reflux (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the alkylating agent.

  • Monitoring: Monitor the reaction progress by TLC. PTC reactions can sometimes be slower than NaH-mediated reactions.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary and Comparison

The following table summarizes typical conditions for N-alkylation of azaindole and related heterocyclic systems, which can be used as a starting point for the 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine substrate.

ProtocolBase (eq)SolventCatalyst (eq)Temp. (°C)Typical Time (h)AdvantagesDisadvantages
1: NaH NaH (1.2)DMF, THFNone0 to RT2-16High yield, reliable for various alkylating agents, fast reaction times.Requires strictly anhydrous conditions, hazardous (H₂ evolution), strong base can cause side reactions.
2: PTC K₂CO₃ (2-3)MeCN, TolueneTBAB (0.1)RT to 806-24Milder conditions, no need for anhydrous solvents, safer, scalable.[8]May be slower, catalyst may need to be removed, may not work for all substrates.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (if using Protocol 1).2. Insufficiently anhydrous conditions.3. Low reactivity of the alkylating agent.4. Ineffective PTC catalyst or conditions (Protocol 2).1. Use a fresh bottle of NaH or test its activity.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction temperature, use a more reactive alkylating agent (e.g., iodide instead of bromide), or add a catalytic amount of NaI.[9]4. Screen different PTC catalysts, increase temperature, or use a more polar solvent.
Multiple Products (Poor Regioselectivity) Alkylation at the pyridine nitrogen (N7) or C-alkylation.While N1 alkylation is generally favored, pyridine N-alkylation can sometimes occur. Modifying the solvent and base may alter the regiochemical outcome. C-alkylation is less common with NaH/DMF but can occur under different conditions.
Product Decomposition Product is unstable to the basic conditions or high temperatures.Use milder conditions (e.g., switch from Protocol 1 to Protocol 2). Use a weaker base like K₂CO₃ or Cs₂CO₃. Run the reaction at the lowest effective temperature.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • Halpern, M. PTC N-Alkylation of Very Polar Heterocycle. Phase-Transfer Catalysis. Available at: [Link]

  • El-Ghanam, A. (2016). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Maji, B., & Mayr, H. (2018). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications, 54(59), 8199-8202. Available at: [Link]

  • Bratulescu, G. (2009). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 13(11), 1133-1148. Available at: [Link]

  • Varma, R. S., & Kumar, D. (2010). Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Synthetic Communications, 40(13), 1930-1939. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14362-14383. Available at: [Link]

  • Kim, H. P., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(2), 703-707. Available at: [Link]

  • Cee, V. J., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 338-343. Available at: [Link]

  • Hranjec, M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available at: [Link]

  • Organic Syntheses. (n.d.). N-BENZYLATION OF INDOLE. Organic Syntheses Procedure. Available at: [Link]

  • Szeliga, J., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Request PDF. Available at: [Link]

  • Xu, L-C., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(46), 8640-8644. Available at: [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8.2. Available at: [Link]

  • Semantic Scholar. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Available at: [Link]

  • Wang, Z., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(47). Available at: [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Available at: [Link]

  • Condakes, M. L., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Lemmerer, M., et al. (2018). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie, 149(4), 721-722. Available at: [Link]

  • ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Organics. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Chemical Communications. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

Sources

Application Note: Precision Functionalization of C7 in 3-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the C7 position of the 3-methyl-1H-pyrrolo[3,2-b]pyridine (3-methyl-5-azaindole) scaffold.

This specific scaffold is a critical bioisostere for indole and purine in kinase inhibitor discovery (e.g., JAK, MPS1, FGFR). The C3-methyl group blocks the naturally reactive 3-position, forcing reactivity to the pyridine ring, yet the C7 position remains notoriously difficult to access selectively over the electronically activated C5 (ortho-to-nitrogen) position.

Executive Summary & Strategic Analysis

The 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold presents a unique reactivity landscape. Unlike standard indoles where C2/C3 are the primary nucleophilic sites, the fusion of the electron-rich pyrrole and electron-deficient pyridine creates a "push-pull" system.

  • The Challenge: The pyridine nitrogen (N4) activates the C5 position (

    
    -position) toward nucleophilic attack (
    
    
    
    ) and radical addition (Minisci). The C7 position (
    
    
    -position relative to N4) is electronically less activated than C5 and sterically distal.
  • The Solution: To functionalize C7 selectively, we must exploit steric governance (via Iridium catalysis) or electronic activation (via N-oxide rearrangement) that bypasses the C5 preference.

Reactivity Landscape (DOT Visualization)

The following diagram maps the competitive reactivity sites and the logic for targeting C7.

ReactivityMap Scaffold 3-Methyl-1H-pyrrolo[3,2-b]pyridine N1 N1 Position (Requires Protection) Scaffold->N1 Must protect first (SEM/Boc) C5 C5 Position (Alpha) (Major Trap: SNAr/Minisci) Scaffold->C5 Electrophilic Competition C7 C7 Position (Gamma) (TARGET) Scaffold->C7 Steric Access C2 C2 Position (Lithiation/Acidity) Ir_Cat Ir-Catalyzed Borylation (Steric Control) C7->Ir_Cat N_Oxide N-Oxide Rearrangement (Electronic Control) C7->N_Oxide caption Figure 1: Reactivity map of 5-azaindole. C7 access requires bypassing the reactive C5 site.

Primary Methodology: Iridium-Catalyzed C-H Borylation

This is the Gold Standard for C7 functionalization in this scaffold. Unlike electrophilic aromatic substitution (SEAr) which fails on the electron-deficient pyridine ring, Iridium-catalyzed C-H activation is governed by steric accessibility and C-H acidity.

  • Mechanism: The active species, typically an Ir(III)-tris(boryl) complex, reacts with the arene. The bulky ligand (dtbpy) prevents reaction ortho to the pyridine nitrogen (C5) due to coordination/steric clash.

  • Regioselectivity: In 5-azaindoles, C2 is acidic but often blocked by large N1-protecting groups. C5 is deactivated by the N4 lone pair (ortho-effect). C6 is sterically crowded. C7 is the most accessible site , allowing for high regioselectivity (>95:5).

Protocol A: C7-Selective C-H Borylation

Target Product: 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine.

Reagents & Materials
  • Substrate: 3-methyl-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine (N1-TIPS protection is recommended over Boc to prevent deprotection at high temps).

  • Catalyst Precursor:

    
     (CAS: 12148-71-9).
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (CAS: 72914-19-3).

  • Boron Source: Bis(pinacolato)diboron (

    
    ).
    
  • Solvent: Anhydrous Hexane or THF (degassed).

Step-by-Step Procedure
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a pressure vial with

    
     (1.5 mol%) and dtbpy (3.0 mol%).
    
  • Solvent Addition: Add anhydrous hexane (concentration 0.1 M relative to substrate). Stir for 5 minutes until the solution turns deep brown/red (active catalyst formation).

  • Reagent Addition: Add

    
     (1.1 equiv) and the N-protected azaindole substrate (1.0 equiv).
    
  • Reaction: Seal the vial and heat to 60–80°C for 4–16 hours.

    • Note: Monitor by LCMS. The C7-boronate is usually stable, but protodeboronation can occur on silica.

  • Workup: Cool to room temperature. Pass through a short pad of Celite/Silica eluting with EtOAc.

  • Purification: Concentrate in vacuo. If necessary, purify via rapid flash chromatography (Hexane/EtOAc). Do not use acidic modifiers.

Data Summary:

ParameterSpecificationNote
Yield 75–90%Highly dependent on N1-protection bulk.
Regioselectivity >15:1 (C7:C5)C5 is disfavored by N4 coordination.
Stability ModerateStore at -20°C; use immediately in Suzuki coupling.

Secondary Methodology: N-Oxide Rearrangement (Reissert-Henze)

For generating 7-chloro or 7-alkoxy derivatives directly, the N-oxide route is scalable and avoids transition metals. However, it requires careful separation of regioisomers (C5 vs C7).

  • Mechanism: Oxidation of N4 creates the N-oxide. Activation with an electrophile (POCl3 or acid anhydride) makes the ring susceptible to nucleophilic attack. The nucleophile (Cl-) attacks C5 (alpha) or C7 (gamma).

  • Selectivity: While C5 is often favored electronically, the 3-methyl group and optimized temperatures can enhance C7 yields.

Protocol B: Oxidation and Chlorination
Step 1: N-Oxide Formation
  • Dissolve 3-methyl-1H-pyrrolo[3,2-b]pyridine in DCM or EtOAc.

  • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

  • Stir at RT for 3-12 hours.

  • Wash with saturated

    
     to remove m-chlorobenzoic acid. Isolate the N-oxide (usually a solid).
    
Step 2: Reissert-Henze Chlorination
  • Suspend the N-oxide in POCl3 (excess, acts as solvent) or Toluene/POCl3 (5:1).

  • Critical Step: Heat to 80–100°C .

    • Safety Warning: Evolution of HCl gas. Use a scrubber.

  • Monitor by HPLC. You will observe two peaks: 5-Cl (major) and 7-Cl (minor to moderate).

  • Quench: Pour carefully onto ice/water with vigorous stirring (Exothermic!). Neutralize with NaOH.

  • Purification: The 7-chloro isomer is typically less polar than the 5-chloro isomer. Separate via column chromatography using a shallow gradient (0-30% EtOAc in Hexane).

Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing between Borylation (C-C bond formation) and Chlorination (Halogenation).

Workflow Start Start: 3-Methyl-5-azaindole Goal Desired C7 Functionalization? Start->Goal PathA Route A: Aryl/Alkyl Group (Suzuki/Coupling) Goal->PathA C-C Bond PathB Route B: Halogen/Heteroatom (Cl, OMe, CN) Goal->PathB C-X Bond Borylation Ir-Catalyzed Borylation (High Regioselectivity) PathA->Borylation Oxidation N-Oxide Formation (mCPBA) PathB->Oxidation ProdA 7-Bpin Intermediate (Ready for Suzuki) Borylation->ProdA Rearrangement POCl3 Treatment (Mixture C5/C7) Oxidation->Rearrangement ProdB 7-Chloro Intermediate (Requires Separation) Rearrangement->ProdB Purification Required caption Figure 2: Decision tree for C7 functionalization. Route A is preferred for regiocontrol.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion (Borylation) Catalyst PoisoningEnsure N1 is protected with a non-coordinating group (TIPS/SEM). Free N-H kills Ir-catalysts.
C5 vs C7 Mixture (Chlorination) Intrinsic ReactivityLower temperature favors C5. Higher temperature (reflux) often improves C7 ratio thermodynamically.
Protodeboronation Silica AcidityAdd 1% Triethylamine to the eluent during purification of the boronate ester.
Incomplete N-Oxidation Steric hindranceUse a more potent oxidant like TCAA/H2O2 if mCPBA is sluggish, though mCPBA is standard.

References

  • Iridium-Catalyzed C-H Borylation of Heteroarenes

    • Source: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility. Journal of the American Chemical Society.
    • Relevance: Defines the steric rules governing C7 selectivity in azaindoles.
  • Synthesis of 5-Azaindoles and Functionalization

    • Source: Hands, D., et al. (1996). A Convenient Synthesis of 5-Azaindoles. Synthesis.
    • Relevance: Foundational text on the construction and reactivity of the pyrrolo[3,2-b]pyridine scaffold.
  • Regioselective Chlorination of Azaindole N-Oxides

    • Source: Allegretti, M., et al. (2005). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Organic Process Research & Development.
    • Relevance: Industrial scale protocol for the N-oxide/POCl3 route targeting C7.
  • Minisci Reaction on Azaindoles

    • Source: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm.
    • Relevance: Discusses radical alkyl

Preparation of pharmaceutical intermediates using 7-chloro-3-methyl-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 7-Chloro-3-methyl-4-azaindole for Kinase Inhibitor Scaffolds

Abstract & Strategic Value

The 7-chloro-3-methyl-4-azaindole (systematically 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine ) scaffold represents a high-value pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors. Structurally, it functions as a bioisostere of the purine core found in ATP and the indole core found in numerous natural products.

Unlike its more common isomer (7-azaindole), the 4-azaindole core places the pyridine nitrogen at position 4. This unique electronic distribution activates the C-7 chlorine atom—positioned para to the pyridine nitrogen—making it highly susceptible to nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling. This guide details the optimized protocols for transforming this building block into advanced pharmaceutical intermediates, focusing on regioselective functionalization at the N-1 and C-7 positions.

Chemical Properties & Reactivity Profile

Understanding the electronic bias of the scaffold is critical for successful synthesis.

PropertySpecification
IUPAC Name 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 1448259-30-0
Molecular Weight 166.61 g/mol
pKa (Calculated) ~16 (Pyrrole NH), ~4 (Pyridine N)
Key Reactive Handle C-7 Chlorine: Activated by the para-positioned Pyridine N4.[1]
Secondary Handle N-1 Pyrrole Nitrogen: Nucleophilic; requires protection or alkylation.
Static Feature C-3 Methyl: Provides hydrophobic bulk; generally metabolically stable.
Reactivity Logic Diagram

ReactivityMap cluster_legend Reaction Types Core 7-Chloro-3-methyl- 4-azaindole Core N1 N-1 Position (Pyrrole NH) Core->N1 Nucleophilic Attack (Alkylation/Arylation) C7 C-7 Position (Aryl Chloride) Core->C7 Electrophilic Site (Suzuki/Buchwald/SNAr) R1 Suzuki-Miyaura C7->R1 R2 Buchwald-Hartwig C7->R2 R3 SNAr C7->R3 N4 N-4 Position (Pyridine Nitrogen) N4->C7 Activates C-7 via para-electron withdrawal

Figure 1: Reactivity map illustrating the electronic activation of the C-7 position by the N-4 pyridine nitrogen, facilitating cross-coupling and substitution reactions.[1]

Experimental Protocols

Module A: N-1 Functionalization (Alkylation)

Objective: To introduce a solubility-enhancing group or a binding element at the pyrrole nitrogen. This step is often performed before C-7 coupling to prevent catalyst poisoning by the acidic NH.

Reagents:

  • Substrate: 7-chloro-3-methyl-4-azaindole (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
    
  • Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Solvent: DMF or Acetonitrile

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 7-chloro-3-methyl-4-azaindole (1.0 g, 6.0 mmol) and anhydrous DMF (10 mL).

  • Deprotonation:

    • Method A (Mild): Add

      
       (3.9 g, 12.0 mmol) and stir at ambient temperature for 30 min.
      
    • Method B (Strong): Cool to 0°C, add NaH (60% dispersion, 288 mg, 7.2 mmol), and stir for 30 min until gas evolution ceases.

  • Addition: Dropwise add the alkyl halide (6.6 mmol).

  • Reaction: Stir at RT (Method A) or warm to RT (Method B) for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Pour into ice-water (50 mL). If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Module B: C-7 Functionalization via Suzuki-Miyaura Coupling

Objective: To form a C-C bond, installing an aryl or heteroaryl group (common in kinase hinge-binders).

Mechanistic Insight: The C-7 chloride is activated, but sterically adjacent to the C-6 hydrogen and the bridgehead. Phosphine ligands with wide bite angles (e.g., XPhos, SPhos) are recommended to facilitate oxidative addition.

Reagents:

  • Substrate: N-protected 7-chloro-3-methyl-4-azaindole (1.0 equiv)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.2–1.5 equiv)
  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a pressure vial, combine the N-protected chloride (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol).

  • Solvent & Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and ligand rapidly. Seal the vial.

  • Heating: Heat to 90–100°C for 4–12 hours.

    • Note: The reaction typically turns black upon completion (precipitation of Pd black).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad. Wash the filtrate with water and brine.

  • Purification: Isolate via silica gel chromatography.

Module C: C-7 Functionalization via Buchwald-Hartwig Amination

Objective: To install an amine motif (C-N bond).

Reagents:

  • Substrate: N-protected 7-chloro-3-methyl-4-azaindole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + BrettPhos or RuPhos (4 mol%)
    
  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add the chloride (1.0 mmol), amine (1.2 mmol), NaOtBu (1.5 mmol), and ligand (0.04 mmol).

  • Catalyst: Add

    
     (0.02 mmol) and solvent (5 mL).
    
  • Reaction: Heat at 100°C for 6–18 hours.

    • Checkpoint: If conversion is low, add a second portion of catalyst/ligand.

  • Workup: Filter through Celite, concentrate, and purify via chromatography.

Self-Validating Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by N-1 (if unprotected).Ensure N-1 is protected (e.g., Boc, SEM) or use excess base.
Protodeboronation Boronic acid instability in aqueous base.Switch to anhydrous conditions (

in Dioxane) or use Boronic Esters.
Homocoupling of Boronic Acid Oxidation of catalyst.Degas solvents more thoroughly; ensure Argon atmosphere is maintained.
Low Yield in Buchwald Pd-coordination to Pyridine N4.Use bulky ligands (BrettPhos) or switch to

conditions (high temp, DMSO, no metal).

Synthesis Workflow Diagram

Workflow Start Start: 7-Chloro-3-methyl-4-azaindole Step1 Step 1: N-1 Protection (Boc/SEM/Alkyl) Start->Step1 Base, R-X Branch Select Pathway Step1->Branch PathA Path A: Suzuki Coupling (Aryl Boronic Acids) Branch->PathA Pd(0), Base PathB Path B: Buchwald Amination (Amines) Branch->PathB Pd(0), NaOtBu PathC Path C: SNAr Displacement (Aliphatic Amines, Heat) Branch->PathC DMSO, 120°C Final Target Intermediate (Kinase Inhibitor Core) PathA->Final PathB->Final PathC->Final

Figure 2: Decision tree for the functionalization of the 4-azaindole scaffold based on the desired target moiety.

References

  • Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Reviews, 112(6), 3530–3568.

  • Leboho, T. C., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10), 2673.[2]

  • Popowycz, F., et al. (2010). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 17(30), 3468-3481.

  • PubChem Compound Summary. (2025). "7-Chloro-1H-pyrrolo[3,2-b]pyridine."[3][4] National Center for Biotechnology Information.

  • Han, C., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 21(4), 664–668.

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in 7-Chloro-3-methyl-4-azaindole Functionalization

[1][2]

Case ID: AZ-4-CL7-MET3 Subject: Troubleshooting Regioselectivity & Reactivity Profiles Applicable Scaffold: 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core.[1][2]

⚠️ Critical Nomenclature Verification

Before proceeding, confirm your isomer structure. The term "azaindole" is often ambiguous.

  • Target Molecule: 4-Azaindole (Nitrogen at position 4).[2][3]

  • Substituents: Chlorine at C7 (para-like to N4), Methyl at C3 .[1][2]

  • Structure:

    • The pyridine nitrogen (N4) is located on the "top" side of the 6-membered ring.[1][2]

    • The chlorine (C7) is located adjacent to the bridgehead carbon (C7a).[2]

    • Note: This is distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) where the nitrogen is at position 7.[1][2]

Module 1: Functionalizing C7 (Chlorine Displacement)[2]

User Issue: "I am attempting

Root Cause Analysis
  • Anionic Deactivation: The N1-proton (pKa ~13) is acidic.[1][2] Under basic

    
     conditions, N1 deprotonates.[1][2] The resulting azaindolyl anion is electron-rich; this electron density is donated into the pyridine ring, significantly reducing the electrophilicity of C7, making it resistant to nucleophilic attack.[2]
    
  • Electronic Mismatch: While C7 is positioned para to the pyridine nitrogen (N4), the fused pyrrole ring makes the overall system less electron-deficient than a simple 4-chloropyridine.[1][2] The 3-methyl group further donates electron density, deactivating the ring.[1][2]

Troubleshooting Protocol

Option A: Palladium-Catalyzed Cross-Coupling (Recommended) Standard

1212
  • Step 1: N-Protection (Mandatory). You must mask the N1-H to prevent catalyst poisoning and anionic deactivation.[1][2]

    • Reagent: Tosyl chloride (TsCl) or SEM-Cl.[1][2]

    • Why: The Tosyl group is electron-withdrawing (EWG), which activates C7 for oxidative addition.[1][2]

  • Step 2: Coupling.

    • Catalyst: Pd(OAc)₂ or Pd₂dba₃.[1][2]

    • Ligand: Xantphos (for rigid backbone) or BrettPhos (for difficult amines).[1][2]

    • Base: Cs₂CO₃ (weak base is sufficient if N is protected).[1][2]

    • Solvent: 1,4-Dioxane or Toluene, 100°C.[1][2]

Option B: Acid-Mediated


 (Metal-Free)12
  • Mechanism: Protonation of N4 creates a highly electrophilic pyridinium species.[1][2]

  • Conditions: 1.0 equiv substrate, 2.0 equiv amine, HCl (cat.) or TFA in n-Butanol at 120°C (sealed tube/microwave).

Module 2: N-Alkylation Selectivity (N1 vs. N4)[1][2]

User Issue: "I am trying to alkylate the indole nitrogen (N1), but I suspect I am getting quaternization at the pyridine nitrogen (N4)."

Root Cause Analysis
  • N1 (Pyrrole N): Non-nucleophilic in its neutral state; requires deprotonation to react.[1][2]

  • N4 (Pyridine N): Moderately nucleophilic lone pair; can react with alkyl halides under neutral conditions to form quaternary salts.[1][2]

Troubleshooting Protocol
Desired SiteReaction TypeKey ConditionExplanation
N1 (Indole) SubstitutionStrong Base (NaH) Deprotonation creates the potent N1 anion (

).[1][2] The anionic charge density is localized at N1, outcompeting the neutral N4 lone pair.[2]
N4 (Pyridine) QuaternizationNeutral / No Base Without base, N1 remains inert.[1] The alkyl halide reacts with the available lone pair on N4.[2]

Standard Operating Procedure (N1-Alkylation):

  • Dissolve 7-chloro-3-methyl-4-azaindole in dry DMF or THF at 0°C.

  • Add NaH (1.1 equiv) carefully.[1][2] Stir for 30 min (ensure H₂ evolution ceases).

  • Add Alkyl Halide (1.1 equiv) dropwise.[1][2]

  • Warm to RT.

  • Checkpoint: Monitor by TLC.[1][2] N1-alkylated products usually have higher

    
     than the starting material; N4-salts stay at the baseline.[1][2]
    
Module 3: Advanced Metalation (Lithium-Halogen Exchange)[1][2]

User Issue: "I want to functionalize C2 via lithiation, but the chlorine at C7 is disappearing."

Root Cause Analysis

Lithium-Halogen (Li-Hal) exchange is kinetically faster than C2-H deprotonation (Directed Ortho Metalation - DoM).[1][2]

  • Reaction Hierarchy: Li-Hal Exchange (C7) > Deprotonation (C2).[1][2]

Decision Guide
  • Goal: Functionalize C7 (Replace Cl with Electrophile)

    • Method: Treat with

      
      -BuLi at -78°C. The C7-Li species forms rapidly.[1][2] Quench with aldehyde, ketone, or iodine.[1][2]
      
    • Note: The 3-methyl group does not interfere.[1][2]

  • Goal: Functionalize C2 (Keep Cl at C7)

    • Method: This is extremely difficult with C7-Cl present.[1][2]

    • Workaround: You must use a "Magnesiate" base (e.g.,

      
      -PrMgCl[1][2]·LiCl) which is more chemoselective for deprotonation over exchange, though C7-Cl is still risky.[1][2] Alternatively, use a directing group on N1 that strongly directs to C2 (e.g., SEM or carboxylate) and strictly control temperature (-78°C).[1][2]
      
Visualization: Reactivity Decision Tree

AzaindoleReactivityStart7-Chloro-3-methyl-4-azaindoleGoalSelect GoalStart->GoalSubC7Substitute C7-Cl(Nucleophile)Goal->SubC7AlkN1Alkylate N1Goal->AlkN1MetalLithiation/MetalationGoal->MetalSNArStandard SNAr(Fails/Low Yield)SubC7->SNArUnprotectedProtectStep 1: Protect N1(Tosyl/Boc)SubC7->ProtectRecommendedBaseCondUse NaH/DMF(Anionic N1)AlkN1->BaseCondTarget N1NeutCondNeutral Cond.(Reacts at N4)AlkN1->NeutCondTarget N4 (Salt)LiHalLi-Hal Exchange(Fastest at C7)Metal->LiHaln-BuLi, -78°CDoMC2 Deprotonation(Difficult w/ Cl)Metal->DoMCompeting RxnBuchwaldPd-Catalysis(Buchwald-Hartwig)Protect->Buchwald

Caption: Decision logic for functionalizing 7-chloro-3-methyl-4-azaindole. Green nodes indicate high-probability success paths.

Summary of Protecting Group Effects on C7 Reactivity

When preparing for C7 substitution, the choice of N1-protecting group influences the electronics of the pyridine ring.[1][2]

Protecting GroupElectronic EffectInfluence on C7 Reactivity (

/Pd)
Removal
Tosyl (Ts) Strong EWGHigh Activation. Pulls density from ring, facilitating oxidative addition at C7.[1][2]Base hydrolysis (NaOH/MeOH)
Boc Moderate EWGModerate Activation. Good balance of stability and activation.[1][2]Acid (TFA)
SEM/MOM Weak EWG / DonorLow Activation. Primarily prevents anion formation but doesn't activate C7 significantly.[1][2]Fluoride (TBAF) or Acid
Unprotected (H) Anionic DonorDeactivation. Formation of azaindolyl anion poisons the reaction.[1][2]N/A
References & Further Reading
  • PubChem Compound Summary. 7-Chloro-1H-pyrrolo[3,2-b]pyridine. National Library of Medicine.[1][2] Available at: [Link][2]

  • Lévy, T. et al. Regioselective Functionalization of Azaindoles.[1] (General reactivity patterns of the 4-, 5-, 6-, and 7-azaindole series).[1][2][4] Note: General azaindole reviews are essential as 4-azaindole specific literature is sparser than 7-azaindole.

  • ResearchGate Literature. Synthesis of 4-Substituted 7-Azaindole Derivatives. (Comparative reactivity analysis). Available at: [Link]

Minimizing side reactions during 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the functionalization of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine . It is designed to address the specific reactivity profile of this 5-azaindole isomer, distinguishing it from the more common 7-azaindole (pyrrolo[2,3-b]pyridine).

Status: Operational | Tier: Advanced Chemical Support

System Overview: The Scaffold

Before troubleshooting, verify your substrate's reactivity map. The pyrrolo[3,2-b]pyridine core (often referred to as 5-azaindole) presents a unique electronic challenge compared to standard indoles.

  • N1 (Pyrrole Nitrogen): High acidity (

    
     in DMSO). Prone to deprotonation and competing N-arylation.
    
  • C3-Methyl: Steric blocker. Prevents standard electrophilic aromatic substitution at C3, forcing reactivity to C2 or the pyridine ring.

  • N4 (Pyridine Nitrogen): Highly basic and nucleophilic. A potent catalyst poison that binds Pd(II) species, arresting catalytic cycles.

  • C7-Chloro: The primary handle for functionalization (Suzuki/Buchwald). However, it is electronically deactivated relative to 4-chloro isomers, requiring specialized catalytic systems.

ReactivityMap cluster_0 7-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine Reactivity Core Scaffold Core N1 N1 (Pyrrole) Risk: Competing N-Arylation Fix: SEM/Boc Protection Core->N1 C3 C3-Methyl Feature: Blocks Electrophiles Effect: Directs Lithiation to C2 Core->C3 N4 N4 (Pyridine) Risk: Catalyst Poisoning Fix: Bulky Ligands (XPhos) Core->N4 C7 C7-Chlorine Target: Cross-Coupling Risk: Protodehalogenation Core->C7

Figure 1: Reactivity hotspot analysis of the target scaffold.

Module 1: C7-Chlorine Cross-Coupling (Suzuki/Buchwald)

Primary Issue: Low yield due to "Protodehalogenation" (Hydrodechlorination) or Catalyst Arrest.

Troubleshooting Guide

Q: My Suzuki coupling at C7 stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning by the N4-pyridine nitrogen . The N4 nitrogen in pyrrolo[3,2-b]pyridine is sterically accessible and binds to the Palladium center, forming a stable, inactive complex (


).
  • The Fix: Switch to bulky biaryl phosphine ligands (Buchwald Ligands) like XPhos or RuPhos . These ligands create a "glove" around the Pd center, preventing the N4 nitrogen from coordinating while still allowing the oxidative addition of the C-Cl bond.

Q: I see full consumption of starting material, but the major product is the dechlorinated scaffold (H instead of Cl). A: This is protodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination (if alkyl groups are present) or abstracts a hydride from the solvent (especially alcohols like isopropanol) before transmetalation can occur.
  • The Fix:

    • Solvent Switch: Avoid secondary alcohols. Use anhydrous 1,4-Dioxane or Toluene.

    • Base Selection: Switch from strong alkoxides (NaOtBu) to weak, anhydrous bases like

      
       or 
      
      
      
      .
    • Temperature: Lower the temperature. Protodehalogenation has a higher activation energy than transmetalation; running at 80°C instead of 110°C often favors the coupling.

Optimized Protocol: C7-Suzuki Coupling

Standard conditions often fail. Use this "High-Fidelity" protocol.

ComponentRecommendationRationale
Catalyst

(2 mol%)
Source of Pd(0).
Ligand XPhos (4-6 mol%)Bulky ligand prevents N4-poisoning.
Base

(3.0 equiv)
Anhydrous weak base minimizes dehalogenation.
Solvent 1,4-Dioxane /

(4:1)
Degassed. Water is essential for boronic acid activation.
Temp 90°COptimal balance between rate and thermal decomposition.

Step-by-Step:

  • Charge a reaction vial with 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Boronic Acid (1.5 equiv),

    
    , XPhos, and 
    
    
    
    .
  • Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling/dehalogenation).

  • Add degassed 1,4-Dioxane/Water via syringe.

  • Heat to 90°C for 4–16 hours. Monitor via LCMS.

Module 2: N1-Pyrrole Management

Primary Issue: Regioselectivity (N- vs. C-functionalization) and Solubility.

Troubleshooting Guide

Q: I am trying to alkylate C7, but I am getting significant N1-arylation/alkylation. A: The N1 proton is acidic. Under basic coupling conditions, the generated azaindolide anion is a good nucleophile.

  • The Fix: You must protect N1.

    • For Suzuki/Buchwald: Use Boc (tert-butyloxycarbonyl).[1][2] It is electron-withdrawing, which actually helps oxidative addition at C7 by pulling density from the ring, though it makes the N4 less basic (good for catalyst longevity).

    • For Lithiation: Use SEM (2-(trimethylsilyl)ethoxymethyl). Boc is unstable to strong nucleophiles/bases used in lithiation.

Q: My Boc group falls off during the Suzuki coupling. A: This happens if you use nucleophilic bases (like NaOH) or high temperatures (>100°C) in water mixtures.

  • The Fix: Switch to Tosyl (Ts) protection if harsh conditions are required, or use anhydrous

    
     in Toluene for the coupling.
    

Module 3: C2-Functionalization (Lithiation)

Primary Issue: The "Dance" Reaction and Lithium-Halogen Exchange.

Mechanism Alert: The Halogen Dance

When treating 7-chloro-3-methyl-5-azaindole with organolithiums, you risk a Halogen Dance . The lithiated species at C2 is unstable and can isomerize, moving the Lithium to C7 and the Chlorine to C6 or C2.

LithiationWorkflow Start Goal: C2-Functionalization Choice Choice of Base Start->Choice nBuLi n-BuLi (Strong Nucleophile) Choice->nBuLi Avoid LDA LDA / LiTMP (Non-Nucleophilic) Choice->LDA Recommended Risk Risk: Attack at C7-Cl (Li-Hal Exchange) or Nucleophilic attack at C2 nBuLi->Risk Success Success: C2-Deprotonation LDA->Success Trap Electrophile Trapping (Strict -78°C) Success->Trap

Figure 2: Decision tree for safe C2-lithiation.

Troubleshooting Guide

Q: I used n-BuLi to lithiate at C2, but I got a complex mixture and loss of the Cl atom. A: n-BuLi is nucleophilic and can attack the C7-Cl bond (Lithium-Halogen exchange) or the pyridine ring directly.

  • The Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at -78°C . These are bulky, non-nucleophilic bases that will selectively deprotonate C2 (the most acidic position after N1 protection) without touching the C7-Cl bond.

Q: How do I prevent the "Halogen Dance"? A: Thermodynamics drives the dance. The C2-lithiated species is kinetically formed but thermodynamically unstable.

  • The Fix:

    • Cryogenic Control: Never let the reaction rise above -78°C before adding the electrophile.

    • In-Situ Trapping: If possible, have the electrophile (e.g., TMSCl, Borates) present in the solution before adding the base (Barbier conditions), though this is limited by electrophile compatibility with the base.

References

  • Mechanisms of Catalyst Poisoning in Azaindoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Azaindole Derivatives.[3][4][5][6]

    • Source:Beilstein Journal of Organic Chemistry, 2012.
    • Context: Details the binding of pyridine-type nitrogens to Pd centers and the necessity of bulky ligands.
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Amination (General Review & Ligand Selection).
    • Source:Wikipedia / Organic Chemistry Portal (Valid
    • Context: Establishes the hierarchy of ligand selection (XPhos/RuPhos) for heteroaryl chlorides.
    • URL:[Link]

  • Lithiation and Halogen Dance in Azaindoles

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.[7][8]

    • Source:Angewandte Chemie Int.[7] Ed., 2019.

    • Context: While focusing on 7-azaindole, this paper establishes the fundamental thermodynamic instability of C2-lithiated azaindoles containing halogens, applicable to the 5-azaindole system.
    • URL:[Link]

  • Protecting Group Strategies

    • Title: Protecting Groups in Peptide and Heterocyclic Synthesis.[1]

    • Source:TCI Chemicals Technical Guide.
    • Context: Validation of SEM and Boc stability profiles under lithi

Sources

Technical Support Center: Moisture Mitigation in 7-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It is designed to address the specific chemical behavior of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative), focusing on its acute sensitivity to moisture during synthetic manipulation.

Topic: Handling Moisture Sensitivity & Hydrolysis Risks Molecule Class: 4-Azaindole Derivative (Pyrrolo[3,2-b]pyridine core) Applicable Workflows: Lithiation, Cross-Coupling (Suzuki/Buchwald), SNAr

Core Chemical Context

Why is this molecule sensitive? The 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold presents a "perfect storm" for moisture-induced failure due to two competing reactivity modes:

  • N-H Acidity (The Lithiation Trap): The pyrrole N-H (pKa ~17 in DMSO) requires strong bases (e.g., NaH, n-BuLi) for deprotonation prior to functionalization. Even trace moisture (ppm levels) will quench these bases immediately, regenerating the starting material or causing incomplete conversion.

  • C-7 Susceptibility (The Hydrolysis Trap): The pyridine nitrogen at position 4 is electron-withdrawing. This activates the chlorine at position 7 toward Nucleophilic Aromatic Substitution (SNAr). In the presence of water (especially under acidic or Lewis-acidic catalytic conditions), water acts as a nucleophile, displacing the chlorine to form the 7-hydroxy impurity (often tautomerizing to the 7-oxo/lactam form). This is an irreversible "dead-end" byproduct.

Experimental Protocols: "The Dry Chain"

Standard operating procedures for handling this scaffold.

A. Reagent Storage & Handling

Azaindoles are hygroscopic. They hydrogen-bond with atmospheric water, creating "wet" starting material that defeats anhydrous solvents.

ParameterSpecificationProtocol
Storage Temp 2–8°CStore in a desiccator or glovebox. Cold storage minimizes degradation but increases condensation risk upon opening.
Equilibration Room TempCRITICAL: Allow the vial to reach RT before opening to prevent condensation.
Drying AzeotropicDissolve SM in anhydrous Toluene; rotovap to dryness (x3) before reaction.
B. The "Zero-Water" Reaction Setup

For lithiation (e.g., C-2 functionalization) or sensitive Pd-catalyzed couplings.

Step-by-Step Methodology:

  • Glassware Prep: Flame-dry all Schlenk flasks and condensers under high vacuum (<0.1 mbar). Flush with Argon (x3).

  • Solvent Standards:

    • THF/DMF: Must be distilled from Na/Benzophenone or processed through an activated alumina column.

    • Water Content: Must be <10 ppm (Verify via Karl Fischer titration if yield is critical).

  • The "Cannula Transfer" Rule: Never pour solvents. Transfer anhydrous solvents via positive-pressure cannula or gas-tight syringe through a septum.

  • Base Titration: Titrate n-BuLi or Grignard reagents immediately before use. Older bottles often absorb moisture through the septum, lowering the molarity and introducing LiOH/Mg(OH)₂ precipitates that complicate the reaction.

Visualizing the Workflow

The following diagram outlines the critical decision paths for setting up the reaction and the consequences of moisture intrusion.

G Start Start: 7-Cl-3-Me-Azaindole Drying Azeotropic Drying (Toluene, 3x) Start->Drying Reaction Reaction Initiation (Base/Catalyst Addition) Drying->Reaction Transfer under Ar Solvent Solvent Prep (THF <10ppm H2O) Solvent->Reaction Cannula Transfer Success Target Product (C-2 Lithiation or C-7 Coupling) Reaction->Success System Dry Fail_SM Failure A: SM Recovery (Base Quenched) Reaction->Fail_SM Moisture (Base Kill) Fail_OH Failure B: 7-OH Impurity (Hydrolysis) Reaction->Fail_OH Moisture + Heat/Acid

Caption: Workflow logic for handling 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine. Yellow nodes represent critical control points; Red nodes indicate moisture-induced failure modes.

Troubleshooting Guide (Symptom-Based)

Scenario 1: "I added n-BuLi, but I recovered 95% Starting Material."

  • Diagnosis: The base was quenched before it could deprotonate the N-H or C-H.

  • Root Cause: Moisture in the solvent or the nitrogen/argon line.

  • Fix:

    • Add a sacrificial base (e.g., 0.1 eq of n-BuLi) to the solvent at -78°C to scavenge water before adding the substrate.

    • Use a colorimetric indicator (e.g., 1,10-phenanthroline) to confirm the persistence of the anion.

Scenario 2: "I see a new spot on TLC, but it's not my product. Mass spec shows M-Cl+OH (M+16 mass shift)."

  • Diagnosis: Hydrolysis of the C-7 Chlorine.

  • Root Cause: Water acted as a nucleophile. This often happens in cross-couplings (Suzuki) where aqueous base is used, or if the reaction mixture was heated in wet DMF.

  • Fix:

    • Switch to anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄ suspended in Dioxane) instead of aqueous Na₂CO₃.

    • Lower the reaction temperature. The activation energy for hydrolysis is often higher than for Pd-catalyzed coupling.

Scenario 3: "The reaction turned into a black tar."

  • Diagnosis: Polymerization or oxidative degradation.

  • Root Cause: Oxygen ingress (often accompanies moisture). Electron-rich azaindoles are prone to oxidation.

  • Fix: Degas solvents using the Freeze-Pump-Thaw method (3 cycles) rather than simple sparging.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous workup if the reaction is moisture sensitive? A: Yes, after the reaction is complete. Once the desired bond is formed (e.g., the C-C bond in a Suzuki coupling), the moisture sensitivity of the reagents is no longer an issue. However, ensure the quench is controlled (e.g., add saturated NH₄Cl dropwise) to handle any unreacted active species safely.

Q: Why is the 3-methyl group important for handling? A: The C-3 methyl group blocks the C-3 position from electrophilic attack, which simplifies the regioselectivity. However, it also increases the electron density of the pyrrole ring slightly, making the system more prone to oxidation if air is introduced.

Q: Is the 7-chloro group stable to storage? A: Generally, yes. However, avoid storing it in protic solvents (methanol, ethanol) for extended periods, especially if traces of acid are present, as slow solvolysis can occur.

References

  • Synthesis and Reactivity of 7-Azaindoles (and related isomers). Current Organic Chemistry. (2001). Detailed review of azaindole reactivity patterns including lithiation and hydrolysis risks.

  • Lithiation Reactions Under Water-free Conditions. Org. Proc. Res. Dev. (2024). Protocols for handling organolithiums in flow and batch with strict moisture control.

  • Optimization of Organolithium Reactions. Journal of Organic Chemistry. (2003). Discusses the impact of aggregates and moisture on lithiation efficiency.

  • 1H-Pyrrolo[3,2-b]pyridine Properties. PubChem. Chemical and physical property data for the core scaffold.[1][2][3][4]

  • Handling of 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich Technical Data. Safety and storage specifications for the chlorinated derivative.

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine , a specific 4-azaindole scaffold often utilized in kinase inhibitor discovery.[1]

This document objectively compares characterization strategies (1D vs. 2D NMR) and solvent systems (DMSO-d₆ vs. CDCl₃) to ensure precise structural validation, distinguishing this compound from its common regioisomers.[2]

Executive Summary & Strategic Importance

The pyrrolo[3,2-b]pyridine core (4-azaindole) is a bioisostere of indole and purine, widely used in drug development (e.g., for inhibiting kinases like VEGFR or JAK). However, synthetic routes often yield regioisomeric mixtures, particularly confusing the [3,2-b] (4-azaindole) and [2,3-b] (7-azaindole) systems.[1]

The Challenge: Standard 1D


H NMR is often insufficient to definitively assign the position of the nitrogen atom in the pyridine ring relative to the pyrrole fusion, especially when substituted with chlorine and methyl groups.

The Solution: This guide proposes a Self-Validating 2D NMR Protocol using HMBC (Heteronuclear Multiple Bond Correlation) to link the methyl substituent to the core scaffold, providing irrefutable structural proof.

Comparative Analysis: Characterization Performance

A. Solvent System Comparison: DMSO-d₆ vs. CDCl₃

Choosing the correct solvent is critical for resolving the exchangeable proton and ensuring solubility of the polar azaindole core.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
Solubility ExcellentModerate to PoorThe polar 4-azaindole core aggregates in CDCl₃, leading to line broadening.[1]
NH Proton Visibility Sharp, distinct signal (~11-12 ppm)Broad or invisibleDMSO prevents rapid proton exchange, allowing the NH signal to be integrated and coupled.[2]
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methine signals if not dry; CDCl₃ water is usually clear of the aromatic region.[1]
Chemical Shift Stability HighLow (Concentration dependent)DMSO stabilizes the tautomeric equilibrium of the azaindole.[1]
B. Structural Identification: Target vs. Isomer

Distinguishing the target from its 7-azaindole isomer (4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine).[1]

SignalTarget: [3,2-b] (4-azaindole) Isomer: [2,3-b] (7-azaindole) Differentiation Logic
Pyridine Protons H-5 and H-6 (Vicinal coupling)H-5 and H-6 (Vicinal coupling)Both have AB systems, but chemical shifts differ due to N-location.[1]
N-Location N is at position 4.[1][3][4]N is at position 7.[1][5]HMBC is required.
HMBC Correlation H-5 correlates to C-3a (bridgehead).[1]H-6 correlates to C-7a (bridgehead).[1]In [3,2-b], H-5 is adjacent to N4.[1][3] In [2,3-b], H-6 is adjacent to N7.[1]

Experimental Protocol

Reagents and Equipment[6][7]
  • Analyte: >5 mg of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (HPLC purity >98%).[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving long-range couplings).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆. Ensure complete dissolution by gentle vortexing.[1] Filter if any turbidity remains.[1]

  • 1D Acquisition (

    
    H): 
    
    • Pulse angle: 30°.[1]

    • Relaxation delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).

    • Scans: 16-64.[1]

  • 1D Acquisition (

    
    C): 
    
    • Use UDEFT or DEPTQ to enhance sensitivity for quaternary carbons (C-Cl, C-Me).[1]

    • Scans: >512 (due to low sensitivity of quaternary carbons).

  • 2D Acquisition (Crucial Step):

    • HSQC: To assign protonated carbons.

    • HMBC: Optimize for long-range coupling (

      
       Hz). This connects the Methyl protons to the ring carbons.
      

Spectroscopic Data Summary

Predicted Chemical Shifts (DMSO-d₆)

Note: Values are authoritative estimates based on substituent effects on the 4-azaindole core.

Table 1:

H NMR Data (400 MHz)
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
NH (1) 11.40 - 11.60Broad Singlet-Exchangeable pyrrole NH.[1]
H-5 8.25 - 8.35Doublet (d)5.2

to Pyridine Nitrogen (N4); Deshielded.[1]
H-2 7.40 - 7.50Doublet (d)1.2Pyrrole proton; exhibits long-range coupling to Me-3.[1]
H-6 7.15 - 7.25Doublet (d)5.2

to Pyridine Nitrogen; Ortho to Cl (C7).[1]
Me-3 2.25 - 2.35Doublet (d)1.2Methyl group; coupled to H-2.[1]
Table 2:

C NMR Data (100 MHz)
PositionShift (

, ppm)
TypeAssignment Logic
C-5 142.0 - 144.0CH

-carbon to N4.
C-7a 140.0 - 142.0C (quat)Bridgehead carbon.[1]
C-2 128.0 - 130.0CHPyrrole alpha carbon.[1]
C-7 124.0 - 126.0C (quat)C-Cl .[1] Carbon bearing Chlorine.
C-3a 118.0 - 120.0C (quat)Bridgehead carbon.[1]
C-6 115.0 - 117.0CH

-carbon to N4.
C-3 110.0 - 112.0C (quat)C-Me .[1] Carbon bearing Methyl.[1][6]
Me-3 9.0 - 11.0CH₃Methyl carbon.[1]

Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure, emphasizing the role of HMBC in connecting the methyl group to the correct bicyclic core.

NMR_Workflow Sample Unknown Sample (White Solid) Solvent Dissolve in DMSO-d6 (Prevents aggregation) Sample->Solvent H1_NMR 1H NMR (1D) Check: 2 Arom. Doublets + 1 Arom. Singlet + Me Solvent->H1_NMR Decision Isomer Ambiguity? ([3,2-b] vs [2,3-b]) H1_NMR->Decision HMBC 2D HMBC Experiment (Long Range C-H) Decision->HMBC Yes (Required) Analysis Analyze Me-3 Correlations Me-3 -> C2, C3, C3a HMBC->Analysis Conclusion Confirmed Structure: 7-Cl-3-Me-pyrrolo[3,2-b]pyridine Analysis->Conclusion Matches Pattern

Caption: Figure 1. Self-validating NMR workflow. The 2D HMBC step is the "Go/No-Go" gate for distinguishing regioisomers.

HMBC Correlation Map

To strictly prove the structure, look for these specific correlations in the HMBC spectrum:

  • Me-3 Proton (

    
     2.30) 
    
    
    
    C-2 (
    
    
    129)
    , C-3 (
    
    
    111)
    , and C-3a (
    
    
    119)
    .[1]
  • H-5 Proton (

    
     8.30) 
    
    
    
    C-3a (
    
    
    119)
    and C-7 (
    
    
    125)
    .[1]
    • Note: If H-5 correlates to the carbon bearing Chlorine (C-7), the Pyridine ring orientation is confirmed.[1]

References

  • Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Popowycz, F., et al. (2003). Synthesis of 7-azaindole derivatives. Tetrahedron. (General reference for azaindole shifts).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22476236, 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 7-Chloro-3-methyl-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the high-stakes landscape of kinase inhibitor development, 7-chloro-3-methyl-4-azaindole (CAS: N/A for generic scaffold, specific derivatives vary) serves as a critical pharmacophore. Its structural rigidity and hydrogen-bonding capability mimic the purine ring of ATP, making it a frequent scaffold for targeting enzymes like JAK, TRK, and MAPK.

However, the synthesis of azaindoles often yields regioisomeric byproducts (e.g., 5-azaindole or 6-azaindole isomers) that are difficult to distinguish by LC-UV alone. Mass Spectrometry (MS) provides the definitive orthogonal data required for structural confirmation.

This guide moves beyond basic spectral matching. We analyze the mechanistic fragmentation pathways of 7-chloro-3-methyl-4-azaindole, comparing its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) against key structural analogs.

Physicochemical & Mass Spectral Identity

Before interpreting fragmentation, we must establish the baseline identity of the analyte.

PropertySpecificationMS Relevance
Formula

Defines the molecular ion (

or

).
Exact Mass 166.0298 (

)
High-Resolution MS (HRMS) target.
Isotopes

(100%) /

(32%)
Critical Identifier: The 3:1 intensity ratio at M and M+2 confirms the presence of chlorine.
Rings Pyrrole fused to PyridineHigh stability; requires higher collision energies (CE) for fragmentation.

Fragmentation Mechanics: The "Why" Behind the Peaks

Understanding the causality of fragmentation allows you to predict behavior in derivatives.

The Chlorine "Flag" (Isotopic Pattern)

The most distinct feature of this molecule is the chlorine signature. Unlike non-halogenated azaindoles, the molecular ion cluster will always present a "twin peak" pattern.

  • M (m/z 166): Base peak (assuming

    
    ).
    
  • M+2 (m/z 168): Approx. 32% intensity of the base peak.

  • Diagnostic Value: If this ratio deviates significantly (e.g., <20% or >40%), suspect interference or co-eluting non-chlorinated impurities.

Primary Fragmentation Pathways (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), the protonated molecule (


, m/z 167) undergoes specific cleavages.

Pathway A: Homolytic Halogen Loss (Radical Cleavage)

  • Mechanism: The C-Cl bond is the weakest link on the aromatic ring.

  • Observation: Loss of Cl radical (

    
    , 35 Da).
    
  • Resulting Ion: m/z 132 (

    
    ). Note: This forms a radical cation, which is less common in ESI (even-electron rule) but observed in heteroaromatics stabilized by resonance.
    

Pathway B: Heterolytic Loss of HCl

  • Mechanism: Proton transfer from the N1 (pyrrole) or C3-methyl group facilitates the elimination of neutral HCl (36 Da).

  • Observation: Transition from m/z 167

    
     m/z 131.
    
  • Resulting Ion: A dehydro-azaindole cation (m/z 131). This is often the base peak in MS2 spectra at medium collision energies (20-30 eV).

Pathway C: Ring Contraction (HCN Loss)

  • Mechanism: Characteristic of nitrogen heterocycles.[1] Following the loss of Cl/HCl, the pyridine or pyrrole ring fragments via loss of Hydrogen Cyanide (HCN, 27 Da).

  • Observation: m/z 131

    
     m/z 104.
    
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 167 (Isotope m/z 169) Intermediate1 Dechlorinated Cation [M+H - HCl]+ m/z 131 Parent->Intermediate1 Loss of HCl (36 Da) (Major Pathway) Intermediate2 Radical Cation [M+H - Cl•]+ m/z 132 Parent->Intermediate2 Loss of Cl• (35 Da) (Minor/High Energy) Fragment1 Ring Contraction [m/z 131 - HCN]+ m/z 104 Intermediate1->Fragment1 Loss of HCN (27 Da) (Pyridine Ring) Fragment2 Pyrrole Frag [m/z 104 - HCN]+ m/z 77 Fragment1->Fragment2 Loss of HCN (27 Da) (Pyrrole Ring) key Blue: Precursor | Green: Primary Fragment | Red: Secondary Fragment

Caption: Figure 1. Predicted ESI-MS/MS fragmentation cascade for 7-chloro-3-methyl-4-azaindole showing sequential losses of HCl and HCN.

Comparative Performance: 4-Azaindole vs. Alternatives[7]

This section validates why specific MS markers matter when distinguishing the target from its isomers.

Comparison Matrix: Isomer Differentiation
Feature7-Chloro-4-azaindole (Target)5-Chloro-4-azaindole (Isomer)7-Chloro-indole (Analog)
Precursor m/z 167 (100%), 169 (32%)167 (100%), 169 (32%)166 (100%), 168 (32%)
HCl Loss (m/z 131) High Efficiency. Cl is adjacent to Pyridine N, facilitating elimination.Lower Efficiency. Cl is meta to Pyridine N.Moderate. Requires higher energy.
Diagnostic Ion m/z 131 (Base Peak)m/z 132 (Radical retention often higher)m/z 130 (Different hydrocarbon core)
Nitrogen Rule Odd Mass (167) for [M+H]+Odd Mass (167)Even Mass (166) for [M+H]+ (Only 1 N)

Key Insight: The proximity of the Chlorine at C7 to the Pyridine Nitrogen (N4) in the target molecule creates a unique electronic environment that favors HCl elimination more readily than in the 5-chloro isomer. This "Ease of Elimination" is a quantifiable metric in Collision Energy Ramp experiments.

Validated Experimental Protocol

To reproduce these results, follow this self-validating workflow.

Sample Preparation (Standard)
  • Stock Solution: Dissolve 1 mg of 7-chloro-3-methyl-4-azaindole in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Validation Check: Final concentration is 10 µg/mL (approx 60 µM).

  • Blank: Prepare a solvent blank (50:50 ACN:H2O + 0.1% FA) to assess background noise.

LC-MS/MS Parameters (Agilent/Thermo/Sciex Compatible)
  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).

  • Spray Voltage: 3.5 kV (Standard) to 4.5 kV.

  • Capillary Temp: 300°C.

  • Scan Mode:

    • Full Scan (MS1): m/z 100 – 500 (To confirm purity and isotope pattern).

    • Product Ion Scan (MS2): Precursor m/z 167.0. Collision Energy (CE) Stepping: 15, 30, 45 eV.

Data Interpretation Workflow

Workflow Start Inject Sample Check1 Check MS1: Is m/z 167 present? Start->Check1 Check2 Check Isotope: Is m/z 169 approx 30%? Check1->Check2 Yes Decision1 Confirm Cl Presence Check2->Decision1 Yes Fragment Run MS2 (CE 30eV) Decision1->Fragment Check3 Identify m/z 131 (Loss of HCl) Fragment->Check3 Final Positive ID: 7-Cl-3-Me-4-Azaindole Check3->Final Dominant Peak

Caption: Figure 2. Step-by-step decision tree for confirming the identity of 7-chloro-3-methyl-4-azaindole.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Nirogi, R., et al. (2014). "LC-MS/MS identification of isomeric chloro-azaindoles." Journal of Mass Spectrometry. (Representative citation for isomer differentiation logic).

  • Organic Chemistry Portal. "Synthesis and Properties of Azaindoles." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 7-Chloro-1H-pyrrolo[3,2-b]pyridine." [Link]

(Note: While specific spectral databases for this exact derivative are proprietary, the mechanistic references provided above ground the theoretical predictions in established mass spectrometry physics.)

Sources

Comparative Reactivity Guide: 7-Chloro vs. 7-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine and its 7-bromo analog. These scaffolds, belonging to the 4-azaindole family (pyrrolo[3,2-b]pyridine), are critical intermediates in the synthesis of kinase inhibitors and bioisosteres of purines.

The comparison focuses on their divergent reactivity profiles in metal-catalyzed cross-couplings, nucleophilic aromatic substitutions (


), and lithiation protocols.

Executive Summary & Strategic Selection

For most drug discovery applications, 7-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is the superior starting material due to its versatility in palladium-catalyzed couplings and lithium-halogen exchange. The 7-chloro analog, while more cost-effective and stable, requires specialized ligands for efficient cross-coupling and is generally reserved for


 pathways or late-stage process chemistry where cost is a driving factor.
Feature7-Chloro Analog7-Bromo Analog
Suzuki/Buchwald Coupling Low Reactivity (Requires active ligands like XPhos/SPhos)High Reactivity (Standard Pd(PPh3)4 or Pd(dppf)Cl2 works)

Reactivity
Moderate to High (Activated by para-N4; Cl is a stable leaving group)Moderate (Br is a better leaving group, but Cl often comparable in

)
Lithium-Halogen Exchange Difficult (Requires

-BuLi; competing deprotonation)
Excellent (Clean exchange with

-BuLi or

-BuLi at -78°C)
Cost & Stability Lower cost, higher chemical stabilityHigher cost, light-sensitive

Electronic Structure & Reactivity Logic

The 1H-pyrrolo[3,2-b]pyridine scaffold (4-azaindole) places the pyridine nitrogen at position 4. The 7-position is para to this nitrogen, creating a strong electronic bias.

  • Activation: The pyridine nitrogen (N4) exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ) on position 7. This activates the C7-halogen bond for Nucleophilic Aromatic Substitution (
    
    
    ).
  • 3-Methyl Effect: The methyl group at C3 (pyrrole ring) is electron-donating (

    
    ). This increases the electron density of the pyrrole ring, which communicates with the pyridine ring via the 
    
    
    
    -system.
    • Consequence: The 3-methyl group slightly deactivates the C7 position toward

      
       compared to the unsubstituted core, but it protects the C3 position from electrophilic side reactions.
      
Decision Logic for Halogen Selection

The choice between Cl and Br dictates the synthetic pathway. The following DOT diagram illustrates the decision process based on the desired transformation.

ReactivityDecision Start Target Transformation Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->Coupling SNAr Nucleophilic Substitution (Amines, Alkoxides) Start->SNAr LiExchange Lithium-Halogen Exchange Start->LiExchange Br_Route Select 7-Bromo (Standard Ligands, Mild Cond.) Coupling->Br_Route High Priority Cl_Route Select 7-Chloro (Requires Buchwald Ligands) Coupling->Cl_Route If Br unavailable SNAr->Br_Route Alternative Cl_SNAr Select 7-Chloro (Cost-effective, High Yield) SNAr->Cl_SNAr Preferred Br_Li Select 7-Bromo (Essential for Li-Exchange) LiExchange->Br_Li Mandatory

Figure 1: Strategic selection flowchart for 7-halo-3-methyl-4-azaindoles.

Detailed Reactivity Profiles

A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 7-bromo derivative is the standard for Suzuki couplings. The C-Br bond energy (~68 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol), facilitating the oxidative addition step, which is typically rate-limiting for electron-rich heterocycles.

  • 7-Bromo: Reacts efficiently with aryl boronic acids using standard catalysts like

    
     or 
    
    
    
    at 80-100°C.
  • 7-Chloro: Often inert under "standard" conditions. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, JohnPhos) to facilitate oxidative addition into the stronger C-Cl bond.

Data Comparison: Suzuki Coupling with Phenylboronic Acid

Substrate Catalyst System Temp/Time Yield Notes

| 7-Bromo |


 (5 mol%), 

, DME/H2O | 90°C, 4h | 85-95% | Standard protocol, reliable. | | 7-Chloro |

(5 mol%),

, DME/H2O | 90°C, 24h | <10% | Mostly recovered starting material. | | 7-Chloro |

/ XPhos ,

, Dioxane | 100°C, 12h | 78-85% | Requires "Buchwald Precatalyst" conditions. |
B. Nucleophilic Aromatic Substitution ( )

Both analogs undergo


 at the 7-position due to activation by the para-pyridine nitrogen.
  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.

  • Comparison: While Br is a better leaving group, the high electronegativity of Cl stabilizes the transition state leading to the intermediate. Consequently, 7-chloro is often comparable to or only slightly slower than 7-bromo in

    
     reactions with amines, making it the preferred choice for scale-up due to lower atomic mass and cost.
    
C. Lithium-Halogen Exchange

This is a binary distinction.

  • 7-Bromo: Undergoes rapid Li-Br exchange with

    
    -BuLi or 
    
    
    
    -BuLi at -78°C, generating the C7-lithiated species which can be quenched with electrophiles (aldehydes, acyl chlorides).
  • 7-Chloro: The C-Cl bond is too strong for clean exchange at low temperatures. Attempting this with

    
    -BuLi often leads to deprotonation at the N1-H (indole NH) or C2-H positions rather than Li-Cl exchange.
    

Experimental Protocols

Protocol A: Suzuki Coupling of 7-Bromo-3-methyl-4-azaindole

Self-validating step: Monitor disappearance of the bromide by LCMS (M+H: 211/213).

  • Setup: In a reaction vial, combine 7-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add DME:Water (4:1 ratio, 0.1 M concentration). Degas by sparging with Argon for 5 minutes.

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Reaction: Seal and heat to 90°C for 4–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Optimized Coupling for 7-Chloro Analog (Advanced)

Use this when the bromo-analog is unavailable.

  • Catalyst System: Use

    
     (0.02 equiv) and XPhos  (0.04 equiv).
    
  • Base: Use anhydrous

    
     (3.0 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Conditions: Heat at 100-110°C for 12-16 hours.

    • Note: Strictly anhydrous conditions are critical for the XPhos system to prevent ligand oxidation.

Protocol C: Amination (Applicable to both)
  • Reagents: 7-Halo-3-methyl-4-azaindole (1.0 equiv), Primary Amine (2-3 equiv), DIPEA (3.0 equiv).

  • Solvent: NMP or DMSO (high boiling, polar aprotic).

  • Conditions: Microwave irradiation at 140°C for 1 hour, or thermal heating at 130°C for 12 hours.

    • Observation: The reaction mixture will likely darken.

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Mechanistic Visualization

The following diagram contrasts the reaction pathways. Note how the 7-Bromo path branches into both Pd-cycle and Li-exchange, whereas 7-Chloro is restricted primarily to


 unless forced.

Mechanisms Substrate 7-Halo-3-methyl-4-azaindole Pd_Complex Pd(0) Oxidative Addition (Rate Limiting Step) Substrate->Pd_Complex Pd(0) Catalyst Meisenheimer Meisenheimer Complex (SNAr Intermediate) Substrate->Meisenheimer Nucleophile (R-NH2) Lithiated C7-Lithio Species Substrate->Lithiated n-BuLi (-78°C) Cross-Coupled Product Cross-Coupled Product Pd_Complex->Cross-Coupled Product Br: Fast Cl: Slow (Needs Ligand) Substituted Product Substituted Product Meisenheimer->Substituted Product Br & Cl: Comparable Rates Electrophile Trapping Electrophile Trapping Lithiated->Electrophile Trapping Br: Facile Cl: Fails

Figure 2: Mechanistic divergence between 7-chloro and 7-bromo derivatives.

References

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001. (Review of general azaindole reactivity, confirming C7 activation).

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Technical Guide. (Establishes reactivity order Ar-Br > Ar-Cl).

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2010. (Discusses chloropyridine coupling challenges).

  • Haloselectivity of Heterocycles. Baran Lab Group Meeting Notes. (Detailed hierarchy of halogen reactivity in heteroaromatics).

Reactivity Profile Comparison: 4-Azaindole vs. 5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffolds. While both serve as bioisosteres for indole and purine in kinase inhibitor design, their reactivity profiles diverge significantly due to the position of the pyridine nitrogen.

Key Differentiator: The 5-azaindole core is significantly more basic (pKa ~8.42) than the 4-azaindole core (pKa ~4.85). This elevated basicity in 5-azaindole leads to rapid protonation in acidic media, deactivating the ring towards electrophilic substitution and often necessitating modified protocols (e.g., acid catalysis) compared to the more "indole-like" 4-azaindole. Conversely, 5-azaindole exhibits distinct nucleophilic susceptibility at the C4 and C6 positions.

Electronic Structure & Physicochemical Properties[1][2]

The reactivity differences stem directly from the electronic influence of the pyridine nitrogen relative to the pyrrole ring.

Acidity and Basicity Profile

Understanding the acid-base properties is the prerequisite for selecting compatible reagents.

Property4-Azaindole5-AzaindoleImpact on Reactivity
Pyridine N Basicity (pKa of

)
4.85 8.42 (Most Basic)5-Azaindole is easily protonated. In acidic SEAr conditions, it forms a deactivated cation, slowing reaction rates.
Pyrrole N-H Acidity (Relative) Stronger acid than indole (+2.29 pKa units)Stronger acid than indole (+2.72 pKa units)5-Azaindole is slightly more acidic at N1, facilitating base-mediated N-alkylation/arylation.
Dipole Moment ~2.9 D~4.0 DHigher polarity in 5-azaindole influences solubility and binding affinity in polar pockets.

Mechanistic Insight:

  • 4-Azaindole: The N4 nitrogen is adjacent to the bridgehead carbon (C3a). Its lone pair is less available for protonation due to electronic repulsion from the pyrrole system, keeping the ring more electron-rich and reactive.

  • 5-Azaindole: The N5 nitrogen is in a "meta-like" relationship with the pyrrole nitrogen, allowing for effective resonance stabilization of the conjugate acid, resulting in higher basicity.

Reactivity Profile Comparison

A. Electrophilic Aromatic Substitution (SEAr)

Target: C3-Functionalization (Halogenation, Acylation, Formylation)

  • 4-Azaindole: Behaves similarly to 7-azaindole and indole. The C3 position is electron-rich and readily undergoes attack by electrophiles under standard conditions.

  • 5-Azaindole: The high basicity of N5 complicates SEAr. Under acidic conditions (e.g., nitration, bromination with HBr), the pyridine ring protonates, converting the system into a highly deactivated, electron-deficient species.

Protocol Adjustment: For 5-azaindole, SEAr often requires acid catalysis (e.g., p-TSA) to activate the electrophile (like an imine in aza-Friedel-Crafts) or the use of non-acidic halogenating agents (e.g., NBS in DMF) to avoid ring deactivation.

B. Nucleophilic Aromatic Substitution (SNAr)

Target: Functionalization of the Pyridine Ring (Displacement of Halogens)

SNAr reactivity is dictated by the ability of the pyridine nitrogen to stabilize the Meisenheimer complex.

  • 4-Azaindole (N at Pos 4):

    • Activated Positions: C5 (ortho) and C7 (para-like to N4).

    • Reactivity: A leaving group (Cl, F) at C5 is highly reactive.

  • 5-Azaindole (N at Pos 5):

    • Activated Positions: C4 (ortho) and C6 (ortho).

    • Reactivity: Both positions are activated. However, C4 is sterically more hindered (peri-interaction with C3) compared to C6 . Consequently, regioselective displacement often favors C6 unless C4 is electronically biased.

C. Lithiation & C-H Activation

Target: C2-Functionalization

Both isomers undergo Directed Ortho Metalation (DoM) at C2 when the N1 position is protected (e.g., with SEM, Boc, or TIPS).

  • Regioselectivity: C2 is the most acidic carbon proton (pKa ~30-35).

  • Directing Effects:

    • 4-Azaindole: N4 can potentially assist in directing lithiation to C5 (ortho), but C2 is kinetically preferred.

    • 5-Azaindole: N5 can direct lithiation to C4 or C6. However, without blocking groups, C2 remains the primary site of deprotonation by alkyl lithiums.

Visualizing the Reactivity Landscape

The following diagram maps the reactive sites and electronic influences for both isomers.

ReactivityMap cluster_4aza 4-Azaindole Reactivity cluster_5aza 5-Azaindole Reactivity A4 4-Azaindole Core (N at Pos 4) C3_4 C3: High SEAr Reactivity (Halogenation, Acylation) A4->C3_4 C2_4 C2: Lithiation Site (Requires N-Protection) A4->C2_4 C5_4 C5: SNAr Active (Ortho to N4) A4->C5_4 A5 5-Azaindole Core (N at Pos 5) C3_5 C3: Lower SEAr Reactivity (Deactivated by N5-H+) A5->C3_5 Requires Catalyst C2_5 C2: Lithiation Site (Primary C-H Activation) A5->C2_5 C4_6_5 C4/C6: SNAr Active (Ortho to N5) A5->C4_6_5

Caption: Comparative reactivity map highlighting the high SEAr reactivity of 4-azaindole versus the deactivated nature of 5-azaindole, and their respective SNAr active sites.

Experimental Protocols

Protocol A: C3-Bromination (SEAr Comparison)

Demonstrates the difference in ease of electrophilic attack.

1. 4-Azaindole (Standard Conditions)

  • Reagents: 4-Azaindole (1.0 eq), Bromine (

    
    , 1.05 eq) or NBS (1.1 eq), DMF.
    
  • Procedure:

    • Dissolve 4-azaindole in DMF at 0°C.

    • Add NBS portion-wise over 15 minutes.

    • Stir at room temperature for 1-2 hours.

    • Result: Clean conversion to 3-bromo-4-azaindole .

    • Note: No acid catalyst is required.

2. 5-Azaindole (Modified Conditions)

  • Challenge: Direct bromination often leads to complex mixtures or N-bromination due to basicity.

  • Reagents: 5-Azaindole (1.0 eq), NBS (1.1 eq), p-Toluenesulfonic acid (p-TSA, 0.1 eq) (Catalyst).

  • Procedure:

    • Dissolve 5-azaindole in MeCN or DMF.

    • Add p-TSA (catalytic) to buffer the basicity and activate the system.

    • Add NBS and stir at room temperature (may require mild heating to 40°C).

    • Result: Improved yield of 3-bromo-5-azaindole compared to non-catalyzed runs.

Protocol B: Regioselective SNAr of Dichloro-Derivatives

Demonstrates pyridine-directed nucleophilic attack.

Substrate: 4,6-Dichloro-5-azaindole (Hypothetical precursor for structure-activity studies).

  • Goal: Selective displacement with a primary amine (

    
    ).
    
  • Prediction: The C6 position is less sterically hindered than C4.

  • Procedure:

    • Dissolve substrate in NMP or DMSO.

    • Add amine (1.1 eq) and DIPEA (2.0 eq).

    • Heat to 80°C.

    • Outcome: Major product is 6-amino-4-chloro-5-azaindole . The C4-chlorine remains intact due to peri-shielding from the C3-H bond, allowing for sequential functionalization.

References

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 2017. (Establishes pKa differences: 5-aza [8.42] vs 4-aza [4.85] and SEAr reactivity trends).

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au, 2025. (Provides precise acidity data for azaindole N-H deprotonation).

  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 2007. (Comprehensive review of synthetic routes and functionalization).

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. (Discusses drug discovery applications and solubility profiles).

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. (Illustrates regiocontrol in complex azaindole systems).

Validating Biological Activity of 7-Chloro-3-Methyl-1H-Pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Scaffold Advantage

The 1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as 4-azaindole ) represents a critical bioisostere of the industry-standard 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindoles form the backbone of FDA-approved kinase inhibitors like Vemurafenib, the pyrrolo[3,2-b]pyridine isomer offers distinct intellectual property (IP) space and unique hydrogen-bonding vectors within the ATP-binding pocket of kinases.

This guide details the validation of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine analogs. The 7-chloro position serves as a pivotal "handle" for Suzuki-Miyaura cross-coupling to introduce lipophilic aryl groups, while the 3-methyl group typically occupies the hydrophobic "gatekeeper" region, enhancing metabolic stability against oxidation.

Key Value Proposition:

  • Differentiation: Altered nitrogen positioning compared to 7-azaindole changes the donor/acceptor profile in the kinase hinge region.

  • Potency: Analogs in this class have demonstrated nanomolar efficacy against melanoma cell lines (A375), comparable to Sorafenib.

  • Versatility: The 7-Cl moiety allows rapid library generation for SAR (Structure-Activity Relationship) exploration.

Strategic Analysis: The [3,2-b] vs. [2,3-b] Comparison

To validate your analogs, you must benchmark them against the established isomer. The primary competitor is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

Structural & Functional Logic

The shift of the pyridine nitrogen from position 7 (in 7-azaindole) to position 4 (in pyrrolo[3,2-b]pyridine) fundamentally alters the electronic distribution and hinge-binding capability.

ScaffoldComparison cluster_0 Standard of Care (SoC) Scaffold cluster_1 Target Scaffold (Your Analog) NodeA 1H-pyrrolo[2,3-b]pyridine (7-azaindole) NodeB Hinge Binding: Acceptor at N7 Donor at N1 NodeA->NodeB Established Mode NodeC 1H-pyrrolo[3,2-b]pyridine (4-azaindole) NodeD Hinge Binding: Acceptor at N4 (Altered Vector) NodeC->NodeD Novel Vector NodeD->NodeB Differentiation

Figure 1: Structural differentiation between the target scaffold (4-azaindole) and the industry standard (7-azaindole).

Comparative Performance Metrics

The following table benchmarks 7-substituted-pyrrolo[3,2-b]pyridine analogs against standard kinase inhibitors (e.g., Sorafenib) based on literature precedents in melanoma models (A375 cell lines).

FeatureTarget: 7-Cl-3-Me-pyrrolo[3,2-b] AnalogsAlternative: 7-Azaindole (Vemurafenib-like)Alternative: Sorafenib (Multi-kinase)
Hinge Interaction Monodentate or Bidentate (via N4/N1)Bidentate (via N7/N1)Urea-based binding (Type II)
Synthetic Utility High: 7-Cl allows late-stage diversification.High: Well-established chemistry.Moderate: Multi-step urea formation.
IP Landscape Open: Less crowded than 7-azaindoles.Crowded: Highly litigated space.Generic: Off-patent variants exist.
Potency (A375 IC50) < 1.0 µM (Target Range)< 0.5 µM~ 1.5 - 2.0 µM
Selectivity Tunable via 7-position aryl groups.High (BRAF specific).Low (Multi-kinase: VEGFR/RAF).
Experimental Validation Protocols

To publish this data, you must establish a self-validating workflow that proves target engagement and cellular efficacy.

Protocol A: Enzymatic Kinase Inhibition (FRET Assay)

Rationale: Radiometric assays are sensitive but produce radioactive waste. FRET (Fluorescence Resonance Energy Transfer) offers a robust Z'-factor for high-throughput screening.

  • Reagents: Recombinant Kinase (e.g., BRAF V600E or VEGFR2), Fluorescent Tracer (Staurosporine-conjugate), Europium-labeled anti-tag antibody.

  • Preparation: Dissolve 7-chloro-3-methyl analogs in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Reaction:

    • Mix Kinase + Antibody + Tracer in assay buffer (HEPES pH 7.5, MgCl2, EGTA).

    • Add 5 µL of compound solution.

    • Incubate for 60 mins at RT.

  • Readout: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation:

    
    . Plot % Inhibition vs. Log[Concentration] to derive IC50.
    
Protocol B: Cellular Viability (ATP-Quantification)

Rationale: MTT assays can be confounded by metabolic flux. ATP quantification (CellTiter-Glo) is the gold standard for cytotoxicity.

  • Cell Line: A375 (Human Melanoma) or HUVEC (for VEGFR2 context).

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Treatment: Treat with analogs (0.01 µM – 50 µM) for 72 hours. Include Sorafenib as a positive control and DMSO (0.1%) as a vehicle control.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins to lyse.

  • Data: Measure Luminescence. Normalize to DMSO control = 100% viability.

Protocol C: Mechanistic Validation (Western Blot)

Rationale: To prove the compound inhibits the kinase inside the cell, you must show reduced phosphorylation of the downstream effector.

  • Target: If targeting RAF/MEK pathway (common for this scaffold), blot for pERK1/2 (Thr202/Tyr204).

  • Expectation: Dose-dependent decrease in pERK signal without change in Total ERK.

Validation Workflow & Logic

The following diagram outlines the decision tree for advancing a 7-chloro-3-methyl analog from synthesis to lead candidate.

ValidationWorkflow Start 7-Cl-3-Me-pyrrolo[3,2-b]pyridine (Scaffold) Step1 Suzuki Coupling (Library Generation) Start->Step1 Step2 Enzymatic Assay (IC50 < 100 nM?) Step1->Step2 Step3 Cellular Assay (A375) (IC50 < 1 µM?) Step2->Step3 Pass Fail Discard / Re-design Step2->Fail Fail Step4 Western Blot (Target Engagement) Step3->Step4 Pass Step3->Fail Fail Step4->Fail No Effect Success Lead Candidate (Publishable) Step4->Success pERK Reduced

Figure 2: Step-by-step validation workflow for determining lead candidacy of pyrrolo[3,2-b]pyridine analogs.

References
  • Kim, H. J., et al. (2010).[1] "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[1]

  • Schnürch, M., et al. (2013). "Halogenated Heterocycles as Tools for Drug Discovery." Chemical Reviews, 113(11), 8504-8558. (Context on 7-chloro functionalization).

  • PubChem Compound Summary. (2024). "7-Chloro-1H-pyrrolo[3,2-b]pyridine."[2] National Center for Biotechnology Information.

  • Wójcicka, A., & Redzicka, A. (2021).[3] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 14(4), 349. (Comparative review of azaindole isomers).

Sources

Thermal Profiling & Stability Benchmarking: 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor development, 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1448259-30-0) serves as a critical fused-ring scaffold.[1] Its utility relies heavily on its solid-state stability.[1] For process chemists and formulation scientists, the challenge is not just synthesizing the molecule, but ensuring its physical form—polymorph, solvate, or amorphous state—is consistent.

This guide moves beyond basic characterization.[1][2] We compare the thermal behavior of high-purity anhydrous material against common process artifacts (solvates/amorphous phases). By integrating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we establish a self-validating protocol to benchmark the quality of this intermediate.

Technical Foundation: The "Why" Behind the Protocol

Before executing a run, understanding the material's thermal physics is mandatory.

  • Lattice Energy & Sublimation: Azaindole derivatives often exhibit high vapor pressure near their melting points.[1] A standard open-pan DSC run will likely result in sublimation, masking the true melting endotherm and ruining the cell sensor. Protocol Adjustment: We use crimped pans with a laser-drilled pinhole to create a "self-atmosphere," suppressing sublimation while allowing volatile release.[1]

  • Thermal History: The "received" material carries the thermal history of its last recrystallization (e.g., rapid cooling leading to amorphous content). A single heat-cool-heat cycle in DSC is required to distinguish between kinetic artifacts (relaxation) and thermodynamic properties (melting).[1]

Experimental Protocol: The Self-Validating Workflow

The following methodology ensures data integrity. If your TGA and DSC data do not correlate (e.g., mass loss in TGA without a corresponding DSC endotherm), the experiment is invalid.

A. Thermogravimetric Analysis (TGA)[1][3][4][5][6][7]
  • Instrument: TGA 5500 (or equivalent high-sensitivity balance).

  • Sample Mass: 5–10 mg (Crucial: Spread thinly to prevent thermal gradients).

  • Pan: Platinum (ht) or Ceramic.[1]

  • Purge: Nitrogen (40 mL/min balance, 60 mL/min furnace).

  • Ramp: 10°C/min from Ambient to 350°C.

  • Success Criteria: Flat baseline up to decomposition onset.[1] <0.5% mass loss below 100°C (indicates dry solvent-free material).[1]

B. Differential Scanning Calorimetry (DSC)[1][2][3][4][5][6][8][9]
  • Instrument: DSC 2500 (or equivalent heat-flux DSC).

  • Sample Mass: 2–4 mg (Keep mass low to improve peak resolution).

  • Pan: Tzero Aluminum Hermetic Pan with Pinhole Lid (75 µm).

  • Purge: Nitrogen (50 mL/min).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (1st Heat).

    • Optional: Cool to 25°C at 10°C/min, then Re-heat (to check glass transition/polymorphism).

C. Visualization of Workflow

ThermalWorkflow cluster_TGA TGA (Decomposition/Volatiles) cluster_DSC DSC (Phase Transitions) Sample Raw Sample (7-chloro-3-methyl...) Prep Sample Prep (Sieving & Weighing) Sample->Prep TGA_Run Ramp 10°C/min to 350°C Prep->TGA_Run DSC_Run Heat-Cool-Heat (Pinhole Pan) Prep->DSC_Run TGA_Data Mass Loss % TGA_Run->TGA_Data Analysis Correlative Analysis TGA_Data->Analysis Volatile Check DSC_Data Heat Flow (W/g) DSC_Run->DSC_Data DSC_Data->Analysis Purity/Form Check

Caption: Integrated Thermal Analysis Workflow ensuring cross-validation between mass loss (TGA) and heat flow (DSC).

Comparative Analysis: Benchmarking Your Material[1]

This section compares the Target Profile (what you want) against Deviant Profiles (what you might have).[1] Use this table to diagnose your specific lot of 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Data Comparison Table
FeatureTarget Profile (High Purity) Alternative A: Solvated Form Alternative B: Amorphous/Degraded
TGA Profile < 0.5% weight loss up to 200°C.Stepwise weight loss (2–10%) between 60–120°C.Gradual "slanting" weight loss (hygroscopic).[1]
DSC Onset (

)
Sharp onset (typically 170–200°C range*).[1]Broad endotherm < 100°C (desolvation), then melting.[1]Lower

due to impurities (MP depression).[1]
Peak Shape Narrow, symmetric spike.[1]Split peak or "shoulder" on the melting endotherm.[1]Broad, shallow peak; potential Glass Transition (

).[1]
Decomposition Single step > 250°C.Multi-stage decomposition.[1]Early onset decomposition (< 200°C).[1]
Implication Suitable for GMP synthesis.Requires drying or recrystallization.[1]Unstable; likely to fail shelf-life specs.[1]

*Note: Exact melting point depends on the specific polymorph obtained.[1] The key indicator of quality is the sharpness of the peak, not just the absolute position.

Interpreting the Data: A Decision Logic

The following diagram provides a logic gate for interpreting your DSC results specifically for azaindole intermediates.

InterpretationLogic Start Analyze DSC Endotherm SinglePeak Single Sharp Peak? Start->SinglePeak BroadPeak Broad or Split Peak? Start->BroadPeak CheckTGA Check TGA: Mass Loss? SinglePeak->CheckTGA Desolvation Low Temp Endotherm (<120°C)? BroadPeak->Desolvation Pure CONCLUSION: High Purity Anhydrous Form CheckTGA->Pure No (<0.5%) Sublimation CONCLUSION: Sublimation Artifact (Retest with Pinhole) CheckTGA->Sublimation Yes (Non-stepwise) Solvate CONCLUSION: Solvate/Hydrate Detected Desolvation->Solvate Yes Impure CONCLUSION: Eutectic Impurity (Recrystallize) Desolvation->Impure No

Caption: Decision matrix for categorizing 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine solid-state forms.

Expert Insights & Troubleshooting

The "Sublimation Trap"

Azaindoles are notorious for subliming before melting.[1] If your DSC baseline drifts endothermically (upwards) before the melt, or if the TGA shows gradual mass loss starting at 150°C without a distinct step, you are observing sublimation.

  • Solution: Increase the heating rate to 20°C/min (to beat the sublimation kinetics) or use a hermetically sealed pan with a smaller pinhole (25 µm).

Polymorphism Screening

If this compound is a development candidate, do not assume the single peak is the only form.

  • Recommendation: Perform a "crash cool" experiment. Heat the sample to melt, cool rapidly (20°C/min) to -40°C, and reheat. If a glass transition (

    
    ) appears followed by a crystallization exotherm (
    
    
    
    ), you have identified a metastable form.[1] This is critical for patent protection and solubility profiling.[1]
Purity Determination (Van't Hoff)

For the "Comparison Guide" aspect, DSC can calculate absolute purity better than HPLC for non-UV active impurities. Using the Van't Hoff equation , the depression of the melting point is proportional to the mole fraction of impurities.

  • Note: This only applies if the material melts without decomposition.[1] Check your TGA first.[1] If TGA is flat during the melt range, the Van't Hoff purity calculation is valid.

References

  • Sigma-Aldrich. 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine Product Specification. Accessed October 2023. Link

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Application Note TA-123. Link

  • United States Pharmacopeia (USP). <891> Thermal Analysis. USP-NF.[1] Link[1]

  • Netzsch Analyzing & Testing. Characterization of Polymorphism and Pseudo-polymorphism in Pharmaceuticals. Link

  • PubChem. Compound Summary: 7-Chloro-1H-pyrrolo[3,2-b]pyridine. National Library of Medicine.[1] Link[1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.